(9-Phenyl-9H-carbazol-2-yl)boronic acid
Description
Properties
IUPAC Name |
(9-phenylcarbazol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BNO2/c21-19(22)13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOVBUSKVZIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736782 | |
| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001911-63-2 | |
| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9-Phenyl-9H-carbazol-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Protocol for (9-Phenyl-9H-carbazol-2-yl)boronic acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a key intermediate in organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs), as well as in pharmaceutical research.[1][2] The protocols detailed herein are compiled from various established methodologies, offering a robust guide for researchers, scientists, and professionals in drug development.
Synthetic Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 9-phenyl-9H-carbazole, via a Buchwald-Hartwig amination reaction. The second step is the borylation of the 9-phenyl-9H-carbazole intermediate to yield the final boronic acid product.
Experimental Protocols
Step 1: Synthesis of 9-Phenyl-9H-carbazole
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 9-phenylcarbazole, involving the palladium-catalyzed cross-coupling of 9H-carbazole and an aryl halide.[3]
Protocol:
-
Catalyst-Ligand Premixing: In a dry round-bottom flask under a nitrogen atmosphere, add Pd₂(dba)₃ (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 mL of a 1.0 M solution in toluene, 4.78 mmol).
-
Add 400 mL of dry xylene and stir the mixture for 20 minutes at room temperature.[3]
-
Addition of Reactants: To the catalyst mixture, sequentially add 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol).[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for 18 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Decant the xylene solution to separate it from the solid residues.[3]
Step 2: Synthesis of this compound
This step involves the lithiation of the 2-position of 9-phenyl-9H-carbazole followed by quenching with a borate ester. Two common methods are presented below, primarily differing in the choice of the borate ester.
Method A: Using Triisopropyl borate
-
Dissolve 2-bromo-9-phenyl-9H-carbazole (6.4 g, 20 mmol) in anhydrous ether and cool the reaction to -78°C.[1]
-
Slowly add n-BuLi (2.5 M in hexane, 1.4 g, 22 mmol) dropwise and stir the reaction for 30 minutes.[1]
-
Cool the reaction back to -78°C and add triisopropyl borate (5.6 g, 30 mmol) dropwise.[1]
-
Allow the reaction to stir at room temperature.[1]
-
Quench the reaction with water and 2N HCl.[1]
-
Extract the organic layer with ethyl acetate and water, then dry over MgSO₄.[1]
-
Concentrate the organic material and purify by silica gel column chromatography to obtain the final product.[1]
Method B: Using Trimethyl borate
-
Under a nitrogen atmosphere, dissolve 2-bromo-9-phenyl-9H-carbazole (3.22 g, 10 mmol) in 15 ml of anhydrous THF and cool to -78°C.[4]
-
Slowly add 4 ml of 2.5 M n-BuLi dropwise and then stir at 0°C for 1 hour.[4]
-
Lower the temperature back to -78°C and add trimethyl borate (12.47 g, 12 mmol) dropwise.[4]
-
Stir the reaction at room temperature for 12 hours.[4]
-
Pour the reaction mixture into a 2N HCl aqueous solution and extract with ether, stirring for 30 minutes.[4]
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate = 5:1).[4]
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of 9-Phenyl-9H-carbazole
| Reagent/Parameter | Quantity/Value | Molar Equivalent | Reference |
| 9H-Carbazole | 20 g | 1.0 | [3] |
| Bromobenzene | 28.2 g | 1.5 | [3] |
| Pd₂(dba)₃ | 1.095 g | 0.01 | [3] |
| Tri-tert-butylphosphine | 4.78 mL (1.0 M) | 0.04 | [3] |
| 18-Crown-6 | 3.16 g | 0.1 | [3] |
| Potassium Carbonate | 24.80 g | 1.5 | [3] |
| Solvent | Xylene | - | [3] |
| Temperature | Reflux | - | [3] |
| Reaction Time | 18 hours | - | [3] |
Table 2: Reagents and Conditions for the Synthesis of this compound
| Method | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| A | 2-bromo-9-phenyl-9H-carbazole (6.4 g) | n-BuLi (2.5 M), Triisopropyl borate | Anhydrous Ether | -78°C to RT | 78% | [1] |
| B | 2-bromo-9-phenyl-9H-carbazole (3.22 g) | n-BuLi (2.5 M), Trimethyl borate | Anhydrous THF | -78°C to RT | 79% | [4] |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of (9-Phenyl-9H-carbazol-2-yl)boronic acid
Compound: (9-Phenyl-9H-carbazol-2-yl)boronic acid CAS Number: 1001911-63-2 Molecular Formula: C₁₈H₁₄BNO₂ Molecular Weight: 287.12 g/mol [1][2]
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are intended to guide researchers in the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.5 | Singlet (broad) | 2H | B(OH)₂ |
| ~8.0 - 8.3 | Multiplet | 2H | Aromatic protons on carbazole (adjacent to Boron) |
| ~7.2 - 7.8 | Multiplet | 9H | Remaining aromatic protons (Carbazole and Phenyl rings) |
Note: The chemical shifts of protons on aromatic rings are complex due to overlapping signals.[5] The protons of the boronic acid group (-B(OH)₂) are expected to appear as a broad singlet and can exchange with water in the solvent.
Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 145 | Aromatic carbons attached to Nitrogen |
| ~130 - 138 | Aromatic carbons of the Phenyl group |
| ~120 - 130 | Aromatic carbons on the Carbazole ring |
| ~110 - 120 | Aromatic carbons on the Carbazole ring |
| Not observed | Carbon attached to Boron (often broadened or unobserved) |
Note: Aromatic carbons typically resonate in the 100-150 ppm range.[5] The carbon atom directly bonded to the boron atom may be difficult to observe due to quadrupolar relaxation.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3600 - 3200 | Broad, Strong | O-H Stretch | B(OH)₂ group (Hydrogen-bonded) |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~1610 - 1580 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations |
| ~1480 - 1440 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations |
| ~1380 - 1310 | Strong | B-O Stretch | Boronic acid B-O |
| ~1250 - 1200 | Medium | C-N Stretch | Carbazole C-N |
Note: The broad O-H stretch is characteristic of boronic acids. The B-O stretching vibration is also a key diagnostic peak.[6]
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Type | Notes |
| 287.11 | [M]⁺ | Molecular ion (if observed) |
| 288.12 | [M+H]⁺ | Protonated molecular ion (common in ESI+) |
| 309.10 | [M+Na]⁺ | Sodium adduct (common in ESI+) |
| 269.10 | [M-H₂O]⁺ | Loss of one water molecule |
| 801.34 | [M₃-6H₂O+H]⁺ | Protonated boroxine trimer (cyclic anhydride) |
Note: Boronic acids are known to readily undergo dehydration, especially in the gas phase, to form cyclic trimers known as boroxines.[7] Therefore, the mass spectrum may be dominated by the signal corresponding to this trimer.
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and spectroscopic characterization of this compound.
The synthesis of this compound can be achieved via a borylation reaction of a suitable precursor, such as 2-bromo-9-phenyl-9H-carbazole.
-
Inert Atmosphere Setup: A reaction flask is dried and filled with an inert gas (e.g., Nitrogen or Argon).
-
Dissolution: 2-bromo-9-phenyl-9H-carbazole (1 equivalent) is dissolved in an anhydrous solvent like tetrahydrofuran (THF).
-
Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Lithiation: An organolithium reagent, such as n-butyllithium (n-BuLi, ~1.1 equivalents), is added dropwise to the solution. The mixture is stirred for approximately 1-2 hours to allow for lithium-halogen exchange.
-
Borylation: A borate ester, such as triisopropyl borate or trimethyl borate (~1.2 equivalents), is added dropwise at -78 °C.
-
Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12 hours).[4]
-
Hydrolysis: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., 2M HCl) to hydrolyze the borate ester to the desired boronic acid.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent, commonly DMSO-d₆ or Methanol-d₄, in an NMR tube. Boronic acids can exhibit poor solubility or yield broad peaks in CDCl₃ due to the formation of oligomeric anhydrides.[8]
-
Instrumentation: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹¹B NMR: An ¹¹B NMR spectrum is particularly useful for characterizing boronic acids, with the sp²-hybridized boron of the acid typically appearing around 25-30 ppm.[9][10]
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the sample in a solvent mixture appropriate for the ionization technique, such as acetonitrile/water for Electrospray Ionization (ESI).[7]
-
Instrumentation: Analyze the sample using a mass spectrometer, preferably with a soft ionization technique like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and favor the observation of the molecular ion or its adducts.[7]
-
Analysis: Look for the molecular ion peak [M+H]⁺ and be aware of the high propensity for the formation of the dehydrated boroxine trimer, which may be the base peak in the spectrum.[7]
Visualizations
The following diagrams illustrate the synthesis and characterization workflow for this compound.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. (9-phenyl-9H-carbazol-2-yl) Boronic Acid [m.allgreenchems.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (9-phenyl-9H-carbazol-2-yl)boronic acid (CAS Number: 1001911-63-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9-phenyl-9H-carbazol-2-yl)boronic acid is a versatile organic compound that serves as a crucial building block in the synthesis of advanced functional materials. Its unique molecular architecture, combining a carbazole moiety with a phenyl group and a reactive boronic acid functional group, makes it particularly valuable in the fields of organic electronics and materials science. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in the development of Organic Light-Emitting Diodes (OLEDs).
Chemical Structure and Properties
The structural formula of this compound is presented below, followed by a summary of its key chemical and physical properties.
Chemical Structure:

Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 1001911-63-2 |
| Molecular Formula | C₁₈H₁₄BNO₂ |
| Molecular Weight | 287.12 g/mol |
| IUPAC Name | This compound |
| Synonyms | 9-Phenylcarbazole-2-boronic acid, N-Phenylcarbazol-2-boronic acid |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to off-white solid/powder |
| Melting Point | >263°C (decomposes)[1] |
| Boiling Point | 466.0 ± 51.0 °C at 760 mmHg (Predicted) |
| Density | 1.20 ± 0.1 g/cm³ (Predicted)[1] |
| Solubility | Soluble in polar organic solvents like Tetrahydrofuran (THF) and Dimethyl Sulfoxide (DMSO) (with heating). Limited solubility in water.[2][3] |
| Purity | Typically available in ≥97% or ≥98% purity[4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a lithiation reaction of a halogenated precursor followed by borylation. A representative experimental protocol is detailed below.
Reaction Scheme:
Materials:
-
9-(2-bromophenyl)-9H-carbazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
-
Triisopropyl borate
-
Dilute Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 9-(2-bromophenyl)-9H-carbazole (1 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1.5 hours.
-
To the reaction mixture, add triisopropyl borate (1.1 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is fundamental in the synthesis of complex organic molecules for various applications, including OLED materials.
General Reaction Scheme:
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (e.g., aryl bromide) (1 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., Toluene, Dioxane, and/or Water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) multiple times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Applications in Organic Electronics: OLEDs
This compound is a precursor for the synthesis of materials used in Organic Light-Emitting Diodes (OLEDs). Carbazole derivatives are known for their excellent hole-transporting properties and high thermal stability, making them ideal for use in the hole transport layer (HTL) or as hosts in the emissive layer (EML) of OLED devices.
Synthetic Pathway for OLED Materials
OLED Fabrication Workflow
The following diagram illustrates a typical workflow for the fabrication of an OLED device using a material synthesized from this compound.
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
References
Chemical and physical properties of (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of (9-Phenyl-9H-carbazol-2-yl)boronic acid. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is a solid organic compound.[1] It is characterized by a carbazole core, a versatile heterocyclic scaffold known for its presence in numerous biologically active compounds and functional materials.[2][3] The phenyl substituent at the 9-position and the boronic acid group at the 2-position of the carbazole ring system impart specific reactivity and properties to the molecule.
General Properties
| Property | Value | Source(s) |
| CAS Number | 1001911-63-2 | [4] |
| Molecular Formula | C₁₈H₁₄BNO₂ | [4] |
| Molecular Weight | 287.12 g/mol | [4][5] |
| Appearance | Solid | [1] |
Physical Properties
| Property | Value (Estimated) | Source(s) |
| Boiling Point | 466°C at 760 mmHg | [6] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as tetrahydrofuran (THF). | [6][7] |
| Storage | Store in an inert atmosphere at room temperature. | [4] |
Synthesis and Purification
A common synthetic route to this compound involves a lithiation-borylation sequence starting from a suitable precursor. A general experimental protocol is outlined below.
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
9-Phenyl-2-bromo-9H-carbazole
-
Anhydrous Ether or Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (e.g., 2.5 M solution)
-
Triisopropyl borate
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting material, 9-phenyl-2-bromo-9H-carbazole, in an anhydrous solvent like ether or THF in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise to the solution and stir for approximately 30 minutes to 1.5 hours at -78°C to allow for the lithium-halogen exchange to occur.[8]
-
To the resulting solution, add triisopropyl borate dropwise while maintaining the temperature at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 8 hours).[8]
-
Quench the reaction by carefully adding 2N HCl.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure this compound.
Spectroscopic Characterization
While specific spectra for this compound are not provided in the search results, data for the closely related pinacol ester derivative offer valuable insights into the expected spectroscopic features.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Aromatic protons are expected to appear in the range of 7.0-9.0 ppm. The chemical shifts will be influenced by the positions of the phenyl and boronic acid substituents on the carbazole ring.
-
¹³C NMR: The carbon signals for the carbazole and phenyl rings will typically be observed between 100 and 150 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for:
-
O-H stretching of the boronic acid group (a broad band).
-
B-O stretching.
-
Aromatic C-H and C=C stretching vibrations.
Applications in Drug Development and Materials Science
This compound is a valuable building block in organic synthesis, with applications in both medicinal chemistry and materials science.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[11] This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and organic electronic materials.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like 2-(di-tert-butylphosphino)biphenyl)
-
Base (e.g., cesium carbonate)
-
Solvent system (e.g., a mixture of THF and water)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), the palladium catalyst, the phosphine ligand, and the base.
-
Add the solvent system to the vessel.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 40-110°C) for a specified time (e.g., 2.5 hours or until completion as monitored by techniques like GC or TLC).[12][13]
-
After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product using flash column chromatography.
Potential in Anticancer Drug Discovery
Carbazole derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The carbazole scaffold is a privileged structure in medicinal chemistry and is found in several anticancer agents.[14]
While specific studies on the biological activity of this compound are not detailed in the provided search results, its structural similarity to other biologically active carbazoles suggests its potential as a precursor for the synthesis of novel therapeutic agents. The general mechanism of action for some anticancer carbazole derivatives involves the inhibition of key enzymes involved in DNA replication and cell proliferation, such as topoisomerases.
Caption: A hypothetical pathway for the anticancer activity of carbazole derivatives.
References
- 1. (9-phenyl-9H-carbazol-2-yl) Boronic Acid [m.allgreenchems.com]
- 2. researchgate.net [researchgate.net]
- 3. echemcom.com [echemcom.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 9-Phenyl-9H-carbazol-3-ylboronic Acid CAS 854952-58-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]
- 8. Page loading... [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. pncalab.com [pncalab.com]
- 11. nbinno.com [nbinno.com]
- 12. youtube.com [youtube.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrpc.com [ijrpc.com]
An In-Depth Technical Guide to (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a versatile organic compound with significant applications in materials science and as a synthetic intermediate. This document details its chemical properties, synthesis, and key applications, presenting the information in a structured format suitable for technical professionals.
Core Compound Data
This compound is a carbazole derivative functionalized with a phenyl group at the 9-position and a boronic acid group at the 2-position. Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄BNO₂ | [1] |
| Molecular Weight | 287.12 g/mol | [1] |
| CAS Number | 1001911-63-2 | [1] |
| Appearance | White to off-white powder | N/A |
| Purity | Typically ≥98% | N/A |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been reported.[1] The synthesis is a multi-step process that involves the formation of an organolithium intermediate followed by borylation.
Experimental Procedure:
-
Reaction Setup: A solution of the starting material, Sub 1-3-1 (6.4g, 20mmol), is prepared in anhydrous ether. The reaction vessel is cooled to -78°C.[1]
-
Lithiation: n-Butyllithium (n-BuLi) (2.5M in hexane, 1.4g, 22mmol) is added dropwise to the cooled solution. The reaction mixture is then stirred for 30 minutes.[1]
-
Borylation: The reaction is cooled back down to -78°C, and triisopropyl borate (5.6g, 30mmol) is added dropwise.[1]
-
Work-up: The mixture is stirred at room temperature. Following this, it is diluted with water and acidified with 2N HCl.[1]
-
Extraction and Purification: The product is extracted with ethyl acetate. The organic layer is dried over MgSO₄, concentrated, and then purified by silica gel column chromatography to yield the final product (4.5g, 78% yield).[1]
Below is a diagram illustrating the logical workflow of the synthesis process.
Key Applications
The primary application of this compound is as a building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures.
General Suzuki-Miyaura Coupling Protocol:
While a specific protocol for a Suzuki-Miyaura reaction using this compound was not detailed in the searched literature, a general procedure is as follows:
-
Reaction Setup: In a reaction flask, the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF) are combined.[3][4]
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, THF, or dioxane) and an aqueous solution, is added.[3][5]
-
Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time until the reaction is complete, as monitored by techniques like TLC or GC.[5]
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, commonly by column chromatography.[3]
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism, as depicted in the diagram below.
Biological and Medicinal Context
While a specific signaling pathway for this compound is not well-documented in the available literature, the broader class of N-substituted carbazole derivatives has been the subject of extensive research in medicinal chemistry. These compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[6][7][8] The carbazole scaffold is considered a valuable pharmacophore due to its rigid, planar structure and its ability to be functionalized at various positions, allowing for the fine-tuning of its biological properties.[9] Further research is needed to elucidate the specific biological targets and mechanisms of action for this compound.
References
- 1. This compound | 1001911-63-2 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijpsr.com [ijpsr.com]
- 9. echemcom.com [echemcom.com]
An In-depth Technical Guide to the Purity Analysis of (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a key building block in organic synthesis, particularly for advanced materials and pharmaceuticals.[1][2] The accurate determination of its purity is critical for ensuring the desired reactivity, yield, and impurity profile of subsequent synthetic steps.
Physicochemical Properties and Typical Purity
This compound is a solid at room temperature.[3] Commercial grades of this compound are typically available in high purity. A summary of key identifiers and reported purity levels from various suppliers is presented in Table 1.
| Identifier | Value |
| CAS Number | 1001911-63-2[3] |
| Molecular Formula | C18H14BNO2[3] |
| Molecular Weight | 287.12 g/mol [3] |
| Typical Purity | 97% - 99.9%[3][4] |
| Appearance | Solid |
Table 1: Key Identifiers and Purity of this compound
Analytical Workflow for Purity Determination
A systematic approach is essential for the comprehensive purity analysis of this compound. The following workflow outlines the key steps, from initial assessment to detailed impurity profiling.
Figure 1: General workflow for the comprehensive purity analysis of this compound.
Key Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for boronic acid analysis and may require optimization for specific instrumentation and sample matrices.
Reversed-phase HPLC is a powerful technique for quantifying the purity of this compound and detecting organic impurities.[5] Challenges such as on-column hydrolysis of boronic acids can be mitigated by careful method development, including the use of high pH mobile phases.[5][6]
Instrumentation:
-
HPLC or UHPLC system with a PDA or UV detector.
-
Reversed-phase C18 column (e.g., Acquity BEH C18).[7]
Mobile Phase:
-
A common mobile phase system consists of a gradient of acetonitrile and an aqueous buffer, such as 10 mM ammonium acetate.[7]
-
For challenging separations or to prevent hydrolysis, a high pH mobile phase (up to pH 12.4) with an ion-pairing reagent may be employed.[5][6]
Example Gradient Conditions:
| Time (min) | % Acetonitrile | % Aqueous Buffer |
|---|---|---|
| 0 | 5 | 95 |
| 15 | 95 | 5 |
| 20 | 95 | 5 |
| 21 | 5 | 95 |
| 25 | 5 | 95 |
Table 2: Example HPLC Gradient for Boronic Acid Analysis
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable aprotic solvent like acetonitrile to a known concentration.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Detection:
-
UV detection at a wavelength where the analyte and potential impurities have significant absorbance.
Quantification:
-
Purity is typically determined by area percent normalization, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, quantification against a certified reference standard is recommended.
NMR spectroscopy is indispensable for confirming the chemical structure of this compound and identifying any structurally related impurities. ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
Spectra Acquisition:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Reveals the carbon framework of the molecule.
-
¹¹B NMR: Confirms the presence and chemical environment of the boron atom, which is crucial for boronic acids.[10]
Data Analysis:
-
Chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are used to confirm the structure.
-
The presence of unexpected signals may indicate impurities.
-
The chemical shift in the ¹¹B NMR spectrum can provide insights into the coordination state of the boron atom.[10]
Mass spectrometry is used to confirm the molecular weight of this compound and to identify the mass of any impurities.
Instrumentation:
-
Mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this class of compounds.[7]
Method:
-
The sample, typically introduced from the HPLC eluent, is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
The molecular ion corresponding to this compound should be observed.
-
Other observed masses can be attributed to impurities or fragments.
Potential Impurities and Their Formation
Impurities in this compound can originate from starting materials, side reactions during synthesis, or degradation. A common impurity class for boronic acids is the corresponding boroxine, which is a cyclic anhydride formed from the dehydration of three boronic acid molecules.
Figure 2: Reversible formation of boroxine impurity from this compound.
This equilibrium between the boronic acid and its boroxine means that the measured purity can be influenced by the analytical method and sample handling. It is crucial to use analytical techniques that can either separate or account for both forms.
Conclusion
The purity analysis of this compound requires a multi-technique approach to ensure a comprehensive assessment. HPLC is the primary method for quantitative purity determination, while NMR and MS provide essential structural confirmation and impurity identification. Understanding potential impurities, such as boroxines, is critical for accurate analysis and interpretation of the results. The protocols and workflows outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals to establish reliable quality control of this important chemical intermediate.
References
- 1. This compound | 1001911-63-2 [chemicalbook.com]
- 2. leapchem.com [leapchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. Factory Supply this compound, CasNo.1001911-63-2 Ality Chemical Corporation China (Mainland) [alitychems.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. pncalab.com [pncalab.com]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Commercial Suppliers and Applications of (9-Phenyl-9H-carbazol-2-yl)boronic Acid
This technical guide provides a comprehensive overview of commercial suppliers for this compound (CAS No. 1001911-63-2), a versatile building block in organic synthesis. This compound is particularly valuable in the development of novel pharmaceuticals and advanced organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[1][2] Its utility lies in the unique carbazole structure combined with the reactivity of the boronic acid group, making it a key intermediate for creating complex molecules.[2]
Commercial Supplier Data
The following table summarizes the product specifications for this compound available from various commercial suppliers. This allows for a straightforward comparison of purity, formulation, and other key metrics.
| Supplier | Product Name | CAS No. | Purity/Assay | Molecular Formula | Molecular Weight | Appearance |
| BLDpharm | This compound | 1001911-63-2 | ≥98% | C18H14BNO2 | 287.12 | - |
| ChemScene | (9-Phenyl-9H-carbazol-3-yl)boronic acid | 854952-58-2 | ≥98% | C18H14BNO2 | 287.12 | - |
| Echemi (Greenbo Biochem) | This compound | 1001911-63-2 | 99% | C18H14BNO2 | 287.12 | - |
| Echemi (HANGZHOU LEAP CHEM) | This compound | 1001911-63-2 | 99% | C18H14BNO2 | 287.12 | - |
| Henan Allgreen Chemical Co., Ltd | (9-phenyl-9H-carbazol-2-yl) Boronic Acid | 854952-58-2 | 97%, 98% | C18H14BNO2 | 287.12 | Solid |
| Lab-Chemicals.Com | This compound | 1001911-63-2 | 98% | C18H14BNO2 | 287.12 | - |
*Note: Some suppliers list the isomeric (9-Phenyl-9H-carbazol-3-yl)boronic acid. Researchers should verify the exact isomer required for their application.
Key Applications and Experimental Protocols
This compound is a key intermediate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a fundamental tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals and functional materials.[4][5]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The specific conditions, including catalyst, ligand, base, and solvent, may require optimization for different substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like XPhos)[4][6]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask with condenser)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., 1-5 mol%), and the base (2.0-3.0 mmol).[6]
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., 5-10 mL) via syringe. If an aqueous base is used, it should be degassed separately and added to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).[6] Reaction times can vary from a few hours to 48 hours.[5]
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction described above.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Analogue: Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving the palladium catalyst. This can be visualized as a chemical pathway.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. (9-phenyl-9H-carbazol-2-yl) Boronic Acid [m.allgreenchems.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles [mdpi.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability of (9-Phenyl-9H-carbazol-2-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a key building block in the development of advanced organic electronic materials and potentially in medicinal chemistry. Understanding the thermal properties of this compound is critical for its application in areas such as organic light-emitting diodes (OLEDs), where operational stability at elevated temperatures is paramount.
Core Concepts and Data Presentation
For comparative purposes, the boiling point of the related isomer, [3-(9H-Carbazol-9-yl)phenyl]boronic acid, is approximately 472.6±51.0 °C at 760 mmHg, underscoring the high thermal stability of this class of compounds.[2]
Table 1: Physical and Thermal Properties of this compound and a Related Isomer
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C @ 760 mmHg) | Physical Form |
| This compound | 1001911-63-2 | C₁₈H₁₄BNO₂ | 287.12 | 466.0 ± 51.0 | Solid |
| [3-(9H-Carbazol-9-yl)phenyl]boronic acid | 864377-33-3 | C₁₈H₁₄BNO₂ | 287.12 | 472.6 ± 51.0 | White Powder |
Data for this compound boiling point is sourced from supplier information.[3] Data for [3-(9H-Carbazol-9-yl)phenyl]boronic acid is for comparative reference.[2]
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques. The following are detailed, generalized protocols applicable to this class of compounds.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature (Td) and to study the thermal degradation profile of the material.
Methodology:
-
Instrument: A standard thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of this compound is weighed accurately and placed in an inert sample pan, typically made of alumina or platinum.
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often determined as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It provides information on thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).
Methodology:
-
Instrument: A standard differential scanning calorimeter.
-
Sample Preparation: 3-5 mg of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a heating rate of 10 °C/min.
-
Cooling Scan: The sample is then cooled to a sub-ambient temperature (e.g., 0 °C) at a controlled rate of 10 °C/min.
-
Second Heating Scan: A second heating scan is performed at the same rate of 10 °C/min. The data from this scan is typically used for analysis of Tg and Tm.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal transitions. The glass transition appears as a step change in the baseline.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the thermal analysis of this compound and the general structure of the compound.
Caption: Workflow for Thermal Analysis of this compound.
Caption: Key Properties and Applications of this compound.
References
A Technical Guide to the Solubility of (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of (9-Phenyl-9H-carbazol-2-yl)boronic acid (CAS No: 1001911-63-2), a key intermediate in organic synthesis for advanced materials and pharmaceuticals. Due to the limited availability of specific quantitative solubility data for this exact compound, this document combines theoretical predictions based on molecular structure, qualitative information inferred from synthetic procedures, and general principles derived from closely related analogs.
Molecular Structure and Solubility Profile
This compound possesses a large, rigid, and hydrophobic 9-phenyl-9H-carbazole core. This aromatic system significantly limits its aqueous solubility.[1] The boronic acid functional group (-B(OH)₂) introduces a polar, hydrophilic component capable of hydrogen bonding. This duality suggests that the compound's solubility is highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding.
Systematic studies on phenylboronic acid derivatives indicate a general trend of high solubility in ethereal and ketone solvents, moderate solubility in chlorinated solvents, and very low solubility in hydrocarbon solvents.[2][3] The large, nonpolar surface area of the 9-phenyl-9H-carbazole moiety is expected to dominate its solubility behavior, favoring polar aprotic organic solvents over both nonpolar and highly polar protic solvents like water.
Qualitative Solubility Data
Based on these observations and data from analogous compounds, a qualitative solubility summary is presented below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale / Context |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Soluble | THF is used as a reaction solvent for the synthesis of related carbazole boronic acids.[1][5] The polarity and aprotic nature of these solvents can solvate the molecule without interfering with the boronic acid group. |
| Polar Protic | Ethanol, Methanol | Sparingly to Moderately Soluble | The polar hydroxyl group can interact with the boronic acid moiety, but the large hydrophobic carbazole core limits overall solubility. Solubility is expected to increase with heating. |
| Esters | Ethyl Acetate | Moderately Soluble | Used in extraction and recrystallization processes, indicating a balance of polarity suitable for dissolving the compound.[4] |
| Ethers | Diethyl Ether | Soluble | Used as a reaction solvent during synthesis, suggesting good solubility.[4] |
| Hydrocarbons | Hexane, Toluene | Insoluble to Sparingly Soluble | The nonpolar nature of these solvents is incompatible with the polar boronic acid group. Phenylboronic acids generally show very low solubility in hydrocarbons.[2][3] |
| Aqueous | Water | Insoluble | The large hydrophobic carbazole structure leads to extremely limited aqueous solubility, a common trait for phenylboronic acids with extensive aromatic systems.[1] Unsubstituted phenylboronic acid has a reported water solubility of about 2 g/100 cm³ at 20°C, which decreases significantly with the addition of large hydrophobic groups.[1][6] |
Experimental Protocol: Determining Equilibrium Solubility (Shake-Flask Method)
For researchers requiring precise quantitative solubility data, the equilibrium shake-flask method is a standard and reliable protocol.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed glass flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Preparation: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved particles.
-
Dilution and Analysis: Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of the compound by comparing its peak area to the calibration curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.
Workflow for Solubility Determination
Caption: General workflow for the shake-flask solubility determination method.
Factors Influencing Solubility
-
Temperature: Solubility of solids in organic solvents generally increases with temperature. This principle is utilized during recrystallization.
-
Solvent Polarity: As discussed, polar aprotic solvents are predicted to be most effective.
-
Aggregation: Carbazole-based boronic acids can form aggregates in solution through hydrogen bonding between boronic acid groups and π-π stacking of the aromatic systems.[1] This can influence the measured solubility and is solvent-dependent.
-
Purity: The presence of impurities can affect the solubility of the compound. The anhydrous form of boronic acids is often more soluble than the corresponding boroxine (anhydride) form.
References
- 1. Buy (9-Phenyl-9H-carbazol-4-yl)boronic acid [smolecule.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1001911-63-2 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
A Technical Guide to (9-Phenyl-9H-carbazol-2-yl)boronic acid: Synthesis, Applications, and Core Chemical Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a versatile heterocyclic compound with significant applications in materials science and medicinal chemistry. While the specific single-crystal X-ray structure of this compound is not publicly available in crystallographic databases as of the date of this publication, this document details its synthesis, key chemical properties, and primary applications. A significant focus is placed on its role as a building block in the development of materials for Organic Light-Emitting Diodes (OLEDs) and as a scaffold in drug discovery. Experimental protocols for its synthesis and its utilization in Suzuki-Miyaura cross-coupling reactions are also discussed.
Introduction
This compound is an organic compound featuring a carbazole core, a phenyl group at the 9-position, and a boronic acid moiety at the 2-position.[1] The carbazole unit is known for its excellent thermal and morphological stability, as well as its charge-transporting capabilities.[2][3] The boronic acid group is a versatile functional group that enables the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4] This combination of properties makes this compound a valuable intermediate in the synthesis of complex organic molecules for various advanced applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1001911-63-2 |
| Molecular Formula | C₁₈H₁₄BNO₂ |
| Molecular Weight | 287.12 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% |
| Storage Conditions | Room temperature, under an inert atmosphere |
Source: Lab-Chemicals.Com[5]
Synthesis of this compound
General Experimental Protocol
A plausible synthetic route is outlined below, based on established chemical transformations for similar structures.
Step 1: Synthesis of 9-Phenyl-9H-carbazole This step can be achieved via a Buchwald-Hartwig amination reaction, coupling 9H-carbazole with an aryl halide like bromobenzene.
Step 2: Bromination of 9-Phenyl-9H-carbazole The subsequent step involves the selective bromination of the 9-phenyl-9H-carbazole. The position of bromination can be directed by controlling the reaction conditions. For the synthesis of the 2-bromo isomer, specific brominating agents and solvent systems would be employed.
Step 3: Borylation of 2-Bromo-9-phenyl-9H-carbazole The final step is the conversion of the bromo-substituted carbazole to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by reaction with a borate ester and subsequent acidic workup.
A summary of the reagents and typical conditions for the final borylation step is provided in Table 2.
| Step | Reagents & Conditions | Purpose |
| Lithiation | 2-Bromo-9-phenyl-9H-carbazole, n-Butyllithium, Anhydrous THF, -78 °C | Formation of an organolithium intermediate. |
| Borylation | Triisopropyl borate, -78 °C to Room Temperature | Reaction with the organolithium to form a boronate ester. |
| Hydrolysis | Dilute HCl | Conversion of the boronate ester to the final boronic acid. |
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications
This compound is a key building block in several areas of research and development.
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, carbazole derivatives are widely used due to their charge transport properties and high triplet energy levels.[2] this compound serves as a crucial precursor for synthesizing advanced materials for OLEDs.[3] The boronic acid functionality allows for its incorporation into larger conjugated systems through Suzuki-Miyaura coupling, which are essential for the emissive and charge-transporting layers of OLED devices.[3] The resulting materials contribute to high quantum efficiency and long operational lifetimes in modern displays and lighting.[3]
Drug Development
The carbazole scaffold is a privileged structure in medicinal chemistry, with many natural and synthetic carbazole-containing compounds exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] Boronic acids and their derivatives have also gained significant attention in drug discovery, exemplified by the FDA-approved proteasome inhibitor bortezomib.[7][8] The boronic acid moiety can form reversible covalent bonds with the active sites of certain enzymes, leading to potent and selective inhibition.[7] Consequently, this compound represents a valuable starting material for the synthesis of novel drug candidates that combine the beneficial properties of both the carbazole and boronic acid pharmacophores.[1] Recent studies have explored the anticancer potential of novel carbazole boronic acid derivatives.[9]
The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound is its use in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide.
General Reaction Scheme
The general transformation can be represented as:
R₁-B(OH)₂ + R₂-X → R₁-R₂
Where:
-
R₁-B(OH)₂ is the organoboronic acid (e.g., this compound)
-
R₂-X is an organohalide (X = I, Br, Cl) or triflate
-
A palladium catalyst and a base are required.
This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[4]
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of advanced functional materials and potential therapeutic agents. While its detailed crystal structure remains to be elucidated, its synthetic pathways and applications are well-established within the scientific community. Further research into its solid-state properties could provide valuable insights for the rational design of new materials with tailored electronic and photophysical characteristics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (9-Phenyl-9H-carbazol-2-yl)boronic acid. Due to the limited availability of public, experimentally verified spectra for this specific compound, this guide presents a predicted analysis based on the known spectral data of closely related analogs, including 9-phenylcarbazole and other substituted carbazole derivatives. This information is intended to serve as a valuable resource for the structural elucidation and quality control of this compound in research and development settings.
Data Presentation: Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of substituent effects on the carbazole and phenyl rings. The numbering convention used for the assignments is provided in the molecular structure below.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~8.2 - 8.4 | d | ~1-2 |
| H-3 | ~7.8 - 8.0 | dd | ~8-9, ~1-2 |
| H-4 | ~7.4 - 7.6 | d | ~8-9 |
| H-5 | ~8.1 - 8.3 | d | ~7-8 |
| H-6 | ~7.2 - 7.4 | t | ~7-8 |
| H-7 | ~7.4 - 7.6 | t | ~7-8 |
| H-8 | ~7.5 - 7.7 | d | ~7-8 |
| H-2', H-6' | ~7.6 - 7.8 | d | ~7-8 |
| H-3', H-5' | ~7.4 - 7.6 | t | ~7-8 |
| H-4' | ~7.3 - 7.5 | t | ~7-8 |
| B(OH)₂ | ~5.0 - 6.0 | br s | - |
d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | ~125 - 127 |
| C-2 | ~130 - 135 (C-B) |
| C-3 | ~128 - 130 |
| C-4 | ~110 - 112 |
| C-4a | ~123 - 125 |
| C-4b | ~120 - 122 |
| C-5 | ~120 - 122 |
| C-6 | ~126 - 128 |
| C-7 | ~118 - 120 |
| C-8 | ~109 - 111 |
| C-8a | ~140 - 142 |
| C-9a | ~139 - 141 |
| C-1' | ~137 - 139 |
| C-2', C-6' | ~127 - 129 |
| C-3', C-5' | ~129 - 131 |
| C-4' | ~128 - 130 |
Experimental Protocols
The following are general methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for similar compounds include DMSO-d₆, CDCl₃, or acetone-d₆. DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons of the B(OH)₂ group.
-
Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: To ensure a homogeneous solution and remove any particulate matter that could affect the spectral quality, filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially in the aromatic region.
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is usually adequate.
-
Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.
-
-
Referencing: The residual solvent peak is used as an internal reference (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy
-
Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon, which simplifies interpretation.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons to relax fully.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Referencing: The solvent peak is used as an internal reference (e.g., DMSO-d₆ at 39.52 ppm).
Mandatory Visualization
The following diagrams illustrate the logical workflow for the NMR analysis of this compound and a conceptual signaling pathway for structure elucidation.
Caption: Workflow for NMR analysis of this compound.
Caption: Logical pathway for structural elucidation using NMR data.
A Technical Guide to Carbazole-Based Boronic Acids: Synthesis, Properties, and Applications
Carbazole-based boronic acids represent a pivotal class of organic compounds, merging the rich photophysical and electronic properties of the carbazole nucleus with the versatile reactivity of the boronic acid functional group. This unique combination has positioned them as indispensable building blocks in diverse scientific fields, including drug discovery, organic electronics, and advanced chemical sensing. This guide provides an in-depth overview of their synthesis, core properties, and key applications, tailored for researchers and professionals in chemical and biomedical sciences.
Core Structure and Significance
The fundamental structure consists of a carbazole core—a tricyclic aromatic heterocycle with two benzene rings fused to a central pyrrole ring—and a boronic acid moiety (-B(OH)₂). The carbazole unit imparts rigidity, planarity, and excellent hole-transporting capabilities, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2] This synthetic utility allows for the construction of complex conjugated molecules with tailored optoelectronic properties.[1]
Synthesis of Carbazole-Based Boronic Acids
The synthesis of carbazole-based boronic acids is primarily achieved through palladium-catalyzed cross-coupling reactions. These methods offer high yields and broad functional group tolerance, making them suitable for creating a diverse library of derivatives.
General Synthetic Approaches
Several strategies exist for constructing carbazole-based boronic acids. A common one-pot method involves the Suzuki-Miyaura coupling followed by an intramolecular SNAr reaction, starting from N-substituted aminophenylboronic esters and o-dihalogenated benzenes.[3] Another prevalent technique is the Miyaura borylation, which utilizes bis(pinacolato)diboron (B₂pin₂) to install a boronic ester group onto a halogenated carbazole precursor.[4] The resulting pinacol ester can then be hydrolyzed to the corresponding boronic acid.
Below is a diagram illustrating a typical workflow for the synthesis of a carbazole-based boronic acid pinacol ester via Miyaura borylation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester [4][5]
This protocol outlines the synthesis of a carbazole-boronic acid pinacol ester from a diaryl bromide precursor using Miyaura borylation.
-
Reaction Setup: To a round-bottom pressure flask equipped with a stir bar, add the starting diaryl bromide (1.0 eq.), bis(pinacolato)diboron (1.5 eq.), and potassium acetate (2.0 eq.) under an argon atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask. Bubble the mixture with a stream of argon for 10 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.), to the mixture. Purge with argon for an additional 10 minutes.
-
Reaction: Seal the vessel with a screw cap and heat the reaction mixture to 85°C, stirring overnight.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of celite, rinsing with ethyl acetate.
-
Purification: Evaporate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final carbazole-boronic acid pinacol ester.[4]
Protocol 2: Suzuki-Miyaura Coupling using a Carbazole Boronic Acid Derivative [4][6]
This protocol describes a general procedure for the cross-coupling of a carbazole boronic acid (or its ester) with an aryl halide.
-
Reaction Setup: In a round-bottom pressure flask, combine the aryl halide (1.0 eq.), the carbazole boronic acid or ester (1.1 eq.), and a base such as cesium carbonate (2.5 eq.) under an argon atmosphere.
-
Solvent Addition: Add a solvent system, typically a mixture of anhydrous 1,4-dioxane and water. Sparge the mixture with argon for 10 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq.) and purge with argon for another 10 minutes.
-
Reaction: Seal the vessel and heat the mixture to 100°C overnight with vigorous stirring.
-
Analysis and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. The final product is purified via column chromatography.
The mechanism for the Suzuki-Miyaura reaction is a well-defined catalytic cycle involving a palladium catalyst.
Properties and Quantitative Data
Carbazole-based boronic acids exhibit a range of useful properties stemming from their unique electronic structure. Their photophysical characteristics are particularly noteworthy, with many derivatives displaying strong fluorescence.
Photophysical and Electrochemical Properties
The introduction of electron-accepting dimesitylboron groups at the 3,3'-positions of a carbazole dimer results in a compound with a high fluorescence quantum yield and excellent electrochemical properties, making it a candidate for optoelectronic materials and fluorescent chemosensors.[7] The electronic properties can be tuned by modifying the substituents on the carbazole core or the boronic acid group, influencing the HOMO-LUMO energy gap and charge transfer characteristics.[8]
| Compound/Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Application Note |
| Boron-containing carbazole dimer (BCCB) | 375 | 495 | High | Optoelectronic material, ratiometric fluorescent chemosensor for fluoride ions.[7] |
| 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester | - | - | - | Intermediate for OLEDs and phosphorescent host material.[5] |
| Highly twisted carbazole-borane derivatives | - | - | Up to 50% | Exhibit large Stokes shifts (>10,000 cm⁻¹), potential for TICT-based emitters.[9] |
Table 1: Summary of photophysical properties for selected carbazole-boron compounds.
Applications in Research and Development
The unique structural and electronic features of carbazole-based boronic acids have led to their application in several high-technology areas.
Drug Development and Medicinal Chemistry
Carbazole derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[10] The incorporation of a boronic acid group, a pharmacophore present in FDA-approved drugs like Bortezomib, enhances their potential as therapeutic agents.[2][11][12]
A recent study investigated the anticancer efficacy of novel carbazole boronic acid derivatives against the MCF-7 breast cancer cell line. Several synthesized compounds demonstrated significant inhibition of cancer cell growth.[11]
| Compound ID | Substituent | % Yield | % Inhibition of MCF-7 Cell Growth |
| C3 | 4-chlorobenzyl | 20% | > 90% |
| C7 | 4-methoxybenzyl | 26% | > 90% |
| C8 | 4-nitrobenzyl | 24% | > 90% |
| C9 | 2,4-dichlorobenzyl | 24% | > 90% |
Table 2: Anticancer activity of selected carbazole boronic acid derivatives.[11]
These compounds show potential for development into anticancer drugs after further preclinical and clinical evaluation.[11]
Organic Electronics and OLEDs
In the field of organic electronics, carbazole derivatives are prized for their use in Organic Light-Emitting Diodes (OLEDs).[1][13] Compounds like 4-(9H-Carbazol-9-yl)phenylboronic acid serve as critical building blocks for synthesizing host materials and efficient light-emitting layers.[14][15] Their rigid structure, thermal stability, and effective charge-transport capabilities contribute directly to the performance, color purity, and operational lifespan of OLED devices.[1][14]
Chemical and Biological Sensors
The boronic acid group can act as a recognition site for anions and saccharides, while the carbazole moiety provides a fluorescent signaling unit. This dual functionality makes them excellent candidates for chemosensors.[16][17] For instance, 1,8-diaminocarbazoles can be functionalized to create receptors that bind strongly to anions, with some derivatives acting as colorimetric sensors that change color upon anion binding.[16][18] Similarly, carbazole-based fluorescent probes have been developed for the selective detection of metal ions like Cu²⁺ in biological and environmental samples.
The sensing mechanism often involves an interaction between the analyte and the boronic acid group, which modulates the electronic properties of the carbazole fluorophore, leading to a change in fluorescence intensity or color.
Conclusion
Carbazole-based boronic acids are a versatile and powerful class of compounds with significant potential across multiple scientific disciplines. Their straightforward synthesis, tunable properties, and diverse applicability make them a focal point of ongoing research. For professionals in drug development, materials science, and analytical chemistry, a thorough understanding of these molecules is crucial for harnessing their full potential in creating next-generation therapeutics, electronics, and sensors.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pncalab.com [pncalab.com]
- 6. researchgate.net [researchgate.net]
- 7. A boron-containing carbazole dimer: synthesis, photophysical properties and sensing properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly twisted carbazole-borane derivatives: B–N stereodynamic analysis and consequences on their emission properties - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. Carbazole-Based Colorimetric Anion Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbazole-Based Colorimetric Anion Sensors [mdpi.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between sp2-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate. (9-Phenyl-9H-carbazol-2-yl)boronic acid is a key building block in the synthesis of complex organic molecules, particularly in the development of materials for organic electronics and as a scaffold for novel pharmaceutical compounds. The carbazole moiety is a prevalent structural motif in numerous biologically active compounds and functional materials. The phenyl substitution at the 9-position of the carbazole enhances solubility and influences the electronic properties of the resulting coupled products. These application notes provide a detailed protocol for the use of this compound in Suzuki coupling reactions.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. A base is required to facilitate the transmetalation step.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions involving aryl boronic acids with various aryl halides. The specific yields for reactions with this compound will be dependent on the specific coupling partner and reaction conditions.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 90 | 16 | 80-90 |
| 3 | 1-Iodo-4-nitrobenzene | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 8 | 90-98 |
| 4 | 2-Chlorotoluene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (1:1) | 100 | 24 | 75-85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide (DMF))
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., toluene) followed by degassed water (if using a biphasic system, typically a 4:1 to 10:1 ratio of organic solvent to water). The reaction mixture is typically set up to be 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Application Notes and Protocols for (9-Phenyl-9H-carbazol-2-yl)boronic Acid in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
(9-Phenyl-9H-carbazol-2-yl)boronic acid and its isomers are pivotal intermediates in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). The carbazole moiety offers excellent thermal stability and charge-transporting properties, while the boronic acid functional group enables the construction of complex conjugated molecules through Suzuki-Miyaura coupling reactions.[1][2][3][4] These characteristics make carbazole boronic acid derivatives essential building blocks for high-performance host materials and emitters in the emissive layer of modern OLEDs, directly impacting device efficiency, color purity, and operational lifetime.[1]
Data Presentation: Performance of OLEDs with 9-Phenyl-9H-carbazole Derivatives
The following table summarizes the performance of OLED devices incorporating various derivatives of 9-Phenyl-9H-carbazole as host or emitting materials. This data is compiled from multiple studies to provide a comparative overview.
| Material/Device Structure | Role of Carbazole Derivative | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Turn-on Voltage (V) | Emission Color/CIE (x, y) |
| BCzB-PPI | Emitting Layer | 4.43 | 11,364 | - | ~3 | Deep-Blue (0.157, 0.080) |
| Cz-SBDPI based device | Emitting Layer | - | - | - | - | Deep-Blue |
| TPA-SBDPI based device | Emitting Layer | - | - | - | - | Deep-Blue |
| CZ-1 | Emitting Layer | 9.5 (cautiously reported) | 4130 | 19.3 | - | Greenish-Blue (492 nm peak) |
| CZ-2 | Emitting Layer | 9.5 (cautiously reported) | 4104 | 20.2 | - | Greenish-Blue (488 nm peak) |
Note: Performance metrics can vary significantly based on the complete device architecture and fabrication conditions. Dashes indicate that the data was not specified in the cited source.
Experimental Protocols
Synthesis of Carbazole-Based Host/Emitter Material via Suzuki-Miyaura Coupling
This protocol describes a general method for synthesizing a more complex carbazole derivative from a (9-Phenyl-9H-carbazol-yl)boronic acid intermediate.
Materials:
-
This compound (or isomer)
-
Aryl halide (e.g., a brominated aromatic compound)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, aqueous solution)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base in the solvent mixture.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes to remove oxygen.
-
Heat the reaction mixture to reflux under the inert atmosphere for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the organic product using an appropriate solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final carbazole derivative.
-
Further purification for high-purity electronic-grade material may be achieved by sublimation.
Fabrication of a Multilayer OLED Device via Thermal Evaporation
This protocol outlines the fabrication of a standard multilayer OLED device in a high-vacuum environment.
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for each layer (HIL, HTL, EML, ETL, EIL)
-
Metal for cathode (e.g., LiF/Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner or plasma treatment system
-
Encapsulation materials (e.g., UV-curable epoxy and glass lids)
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO substrates in ultrasonic baths of detergent solution, deionized water, acetone, and isopropanol (e.g., 15 minutes each).
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the ITO surface with UV-Ozone or oxygen plasma for several minutes to improve the work function and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers by heating the materials in crucibles until they sublime. The typical layer stack is:
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
Hole Transport Layer (HTL), e.g., TAPC or NPB
-
Emissive Layer (EML), consisting of a host material (e.g., a derivative of 9-Phenyl-9H-carbazole) doped with a guest emitter.
-
Electron Transport Layer (ETL), e.g., TPBi or B3PyMPM
-
Electron Injection Layer (EIL), e.g., LiF
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) on top of the organic stack through a shadow mask to define the active area.
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere glovebox.
-
Apply a UV-curable epoxy around the active area and place a glass lid on top to seal the device, protecting it from moisture and oxygen.
-
Cure the epoxy with a UV lamp.
-
-
Characterization:
-
Measure the current-voltage-luminance (I-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the encapsulated device.
-
Visualizations
References
Application Notes and Protocols for the Synthesis of Hole-Transport Materials using (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel hole-transport materials (HTMs) utilizing (9-Phenyl-9H-carbazol-2-yl)boronic acid as a key building block. The methodologies described herein are primarily centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.
Carbazole-based molecules are renowned for their excellent thermal stability, high hole-transport capability, and electron-rich nature, making them ideal candidates for application in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][2] The strategic design and synthesis of these materials are crucial for enhancing device efficiency, stability, and overall performance.[3]
Synthesis of this compound
The synthesis of the boronic acid precursor is a critical first step. The following protocol is adapted from established procedures for the synthesis of similar carbazole-based boronic acids.[1]
Experimental Protocol: Synthesis of this compound
-
Synthesis of 2-Bromo-9-phenyl-9H-carbazole:
-
In a round-bottom flask, dissolve 9-phenyl-9H-carbazole (1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-9-phenyl-9H-carbazole.
-
-
Synthesis of this compound:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Bromo-9-phenyl-9H-carbazole (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq., 2.5 M in hexanes) dropwise and stir the mixture at -78 °C for 1-2 hours.
-
To the resulting solution, add triisopropyl borate (1.2 eq.) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl) at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.
-
Synthesis of Hole-Transport Materials via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds between the this compound and various aryl halides, enabling the synthesis of a diverse range of HTMs.[4][5]
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a reaction vessel, add this compound (1.0-1.5 eq.), the desired aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand, 0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final hole-transport material.
-
Characterization of Synthesized Hole-Transport Materials
Thorough characterization is essential to confirm the identity and purity of the synthesized HTMs and to evaluate their physicochemical properties.
| Characterization Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and purity of the synthesized compounds. |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecules. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the HTMs. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), which is crucial for the morphological stability of thin films in devices. |
| Cyclic Voltammetry (CV) | To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for efficient charge injection and transport. |
| UV-Visible and Photoluminescence Spectroscopy | To investigate the optical properties, including absorption and emission spectra. |
| Hole Mobility Measurement (e.g., Space-Charge-Limited Current - SCLC) | To quantify the hole-transporting capability of the material. |
Performance of Carbazole-Based Hole-Transport Materials
The performance of HTMs synthesized from this compound derivatives can be evaluated by incorporating them into perovskite solar cells or OLEDs. The following tables summarize typical performance data for various carbazole-based HTMs reported in the literature.
Table 1: Performance of Selected Carbazole-Based HTMs in Perovskite Solar Cells
| HTM Name/Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Hole Mobility (cm²/Vs) | HOMO Level (eV) | Reference |
| SGT-411 | 13.00 | - | - | - | High | - | [6] |
| V1209 | ~18 | - | - | - | - | - | [7] |
| X51 | 9.8 | - | - | - | - | - | [4] |
| Carbazole-based HTMs (general) | 9.8 - 13.8 | - | - | - | - | - | [4] |
Table 2: Performance of Selected Carbazole-Based HTMs in OLEDs
| HTM Name/Structure | Luminance Efficiency (cd/A) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | Reference |
| P-Cvz-2 | 5.24 | - | - | - | [8] |
| P-Cvz-3 | 5.64 | - | - | - | [8] |
| P-Cvz-4A | 4.86 | - | - | - | [8] |
| P-Cvz-4B | 4.94 | - | - | - | [8] |
Visualizing the Workflow and Application
Synthesis Workflow
Caption: Synthetic workflow for hole-transport materials.
Application in a Perovskite Solar Cell
Caption: Structure of a perovskite solar cell with a carbazole HTM.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (9-Phenyl-9H-carbazol-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9-Phenyl-9H-carbazol-2-yl)boronic acid is a versatile building block in modern organic synthesis, finding significant applications in the development of materials for organic electronics and as a scaffold in medicinal chemistry. The carbazole moiety, known for its robust thermal and electronic properties, makes this reagent particularly valuable for the synthesis of organic light-emitting diode (OLED) materials and other functional organic molecules. Furthermore, the diverse biological activities associated with carbazole derivatives underscore their importance in drug discovery programs.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. This reaction enables the efficient coupling of this compound with a variety of aryl and heteroaryl halides or triflates, providing access to a wide range of substituted 9-phenyl-9H-carbazole derivatives. These products are key intermediates in the synthesis of complex molecules with tailored electronic, optical, and biological properties.
These application notes provide detailed protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, offering guidance on reaction conditions, catalyst selection, and product purification.
Data Presentation
The following table summarizes representative conditions and yields for the Suzuki-Miyaura cross-coupling of carbazole derivatives with various aryl boronic acids. While specific data for this compound is not extensively available in the cited literature, the presented data for analogous carbazole substrates provides a strong predictive framework for reaction outcomes.
Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carbazole Derivatives
| Entry | Carbazole Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromo-1,4-dimethyl-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 48 | 75 |
| 2 | 6-Bromo-1,4-dimethyl-9H-carbazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 48 | 82 |
| 3 | N-Boc-5,8-dimethyl-9H-carbazol-3-yl-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 24-48 | 85 |
| 4 | N-Boc-5,8-dimethyl-9H-carbazol-3-yl-boronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 24-48 | 45[1] |
| 5 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 69[2] |
| 6 | 6-Chloroindole | Phenylboronic acid | P1 Precatalyst (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97[2] |
Note: P1 Precatalyst is a specific palladium precatalyst, and its structure can be found in the cited literature. The yields are isolated yields.
Experimental Protocols
The following are detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These protocols are based on established procedures for similar carbazole and heteroaryl boronic acids.[1][2]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is adapted from standard conditions for the coupling of carbazole derivatives.[1]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and sodium carbonate (2.0 mmol).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add 1,4-dioxane (10 mL) and deionized water (2 mL) to the flask.
-
Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For accelerated reaction times, microwave irradiation can be employed.
Materials:
-
This compound
-
Aryl halide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethylacetamide (DMA)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Add DMF or DMA (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
The following diagrams illustrate the key processes involved in the palladium-catalyzed cross-coupling of this compound.
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: (9-Phenyl-9H-carbazol-2-yl)boronic acid as a Building Block for Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
(9-Phenyl-9H-carbazol-2-yl)boronic acid is a versatile organic compound that serves as a crucial building block in the synthesis of advanced materials for organic electronics.[1] Its carbazole core provides excellent thermal stability and hole-transporting properties, while the boronic acid group allows for facile incorporation into larger conjugated systems through cross-coupling reactions.[2][3] This makes it an ideal precursor for creating high-performance materials used in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
Key Applications in Organic Electronics
Materials derived from this compound are instrumental in the fabrication of various layers within organic electronic devices:
-
Hole Transport Layers (HTLs): The electron-rich carbazole moiety facilitates the efficient injection and transport of holes from the anode to the emissive layer, while also blocking electrons.[4] This leads to improved device efficiency and stability.
-
Host Materials: In OLEDs, derivatives of this compound can be used as host materials in the emissive layer, where they facilitate charge transport and energy transfer to guest emitter molecules.[5]
-
Emissive Materials: Through further functionalization, this building block can be incorporated into molecules that emit light themselves, contributing to the development of efficient and color-pure OLEDs.
Quantitative Performance Data
The performance of organic electronic devices is highly dependent on the properties of the materials used. The following tables summarize key performance metrics for devices incorporating materials derived from this compound and its isomers.
Table 1: Properties of a Hole Transporting Material (HTM) Synthesized from a this compound Derivative
| Property | Value | Reference |
| HOMO Level | -5.78 eV | [6] |
| LUMO Level | -2.43 eV | [6] |
| Energy Gap (Eg) | 3.35 eV | [6] |
| Glass Transition Temperature (Tg) | 165 °C | [6] |
Table 2: Performance of an OLED Device Utilizing a Hole Transporting Material (HTM 3c) Derived from a this compound Derivative
| Parameter | Value | Reference |
| Device Structure | ITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)3/Bphen/LiF/Al | [6] |
| Turn-on Voltage (at 1 cd/m²) | 3.1 V | [6] |
| Driving Voltage (at 1000 cd/m²) | 4.2 V | [6] |
| Maximum Luminance | Not Specified | |
| Current Efficiency (at 1000 cd/m²) | 25.7 cd/A | [6] |
| External Quantum Efficiency (EQE) | Not Specified | |
| CIE Coordinates (at 1000 cd/m²) | (0.31, 0.61) | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative multi-step synthesis adapted from procedures for analogous compounds.
Step 1: Synthesis of 9-Phenyl-9H-carbazole
This step can be achieved via a Buchwald-Hartwig amination.[7]
-
Materials: 9H-carbazole, bromobenzene, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), tri-tert-butylphosphine, potassium carbonate, xylene, 18-Crown-6.
-
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, prepare a catalyst-ligand premix by dissolving Pd₂(dba)₃ and tri-tert-butylphosphine in dry xylene and stirring for 20 minutes at room temperature.
-
To this mixture, add 9H-carbazole, bromobenzene, 18-Crown-6, and potassium carbonate.
-
Heat the reaction mixture to reflux for 18 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and decant the xylene solution.
-
Purify the crude product by column chromatography on silica gel to obtain 9-Phenyl-9H-carbazole.
-
Step 2: Bromination of 9-Phenyl-9H-carbazole
-
Materials: 9-Phenyl-9H-carbazole, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 9-Phenyl-9H-carbazole in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NBS to the solution and stir for several hours while allowing the reaction to warm to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Filter the solid, wash with water, and dry. Purify by recrystallization or column chromatography to yield 2-bromo-9-phenyl-9H-carbazole.
-
Step 3: Borylation of 2-bromo-9-phenyl-9H-carbazole
This step is adapted from the synthesis of a similar carbazole boronic acid.[8]
-
Materials: 2-bromo-9-phenyl-9H-carbazole, anhydrous Tetrahydrofuran (THF), n-butyllithium (n-BuLi), triisopropyl borate, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 2-bromo-9-phenyl-9H-carbazole in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise and stir the mixture at -78°C for 1.5 hours.
-
Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature and stir for 8 hours.
-
Quench the reaction by adding dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by crystallization to obtain this compound.
-
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes a general method for fabricating an OLED device using thermal evaporation.[4][5]
-
Materials: ITO-coated glass substrates, detergent, deionized water, acetone, isopropanol, organic materials for HIL, HTL (e.g., a derivative of this compound), EML (host and dopant), ETL, and EIL, and metal for the cathode (e.g., Aluminum).
-
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum.
-
Place the organic materials in separate crucibles and heat them until they sublime. The deposition rate (typically 1-2 Å/s) and thickness are monitored using a quartz crystal microbalance.
-
A typical device architecture would be: ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / EML (e.g., 30 nm) / ETL (e.g., 20 nm) / EIL (e.g., 1 nm) / Cathode (e.g., 100 nm).
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
-
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Workflow for OLED fabrication and performance evaluation.
References
Application Notes and Protocols for Suzuki Coupling with (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction utilizing (9-Phenyl-9H-carbazol-2-yl)boronic acid. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis, materials science, and drug discovery for the synthesis of novel biaryl compounds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1][2][3] this compound is a valuable building block for the synthesis of carbazole-containing compounds, which are of significant interest due to their unique photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:
Caption: General Suzuki-Miyaura reaction.
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Through the septum, add anhydrous 1,4-dioxane (10 mL) and a solution of potassium carbonate (2.0 mmol) in degassed water (2 mL).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-(4-methoxyphenyl)-9-phenyl-9H-carbazole.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of carbazole derivatives. While specific data for this compound is limited in the literature, the following tables provide representative conditions based on similar carbazole boronic acids and general Suzuki-Miyaura coupling protocols for heteroaryl boronic acids.[4][5]
Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 80 | High |
| 2 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | Good |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 110 | Moderate |
| 4 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene/H₂O | 90 | High |
Table 2: Substrate Scope - Coupling of a Carbazole Boronic Acid with Various Aryl Halides
| Entry | Aryl Halide | Product | Catalyst System | Conditions | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-9-phenyl-9H-carbazole | Pd(OAc)₂/PPh₃ | K₂CO₃, Dioxane/H₂O, 80°C | ~85-95% |
| 2 | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)-9-phenyl-9H-carbazole | Pd(PPh₃)₄ | Na₂CO₃, Toluene/H₂O, 100°C | ~70-80% |
| 3 | 4-Bromobenzonitrile | 4-(9-Phenyl-9H-carbazol-2-yl)benzonitrile | Pd₂(dba)₃/SPhos | K₃PO₄, Toluene/H₂O, 90°C | ~80-90% |
| 4 | 2-Bromopyridine | 2-(9-Phenyl-9H-carbazol-2-yl)pyridine | PdCl₂(dppf) | Cs₂CO₃, DMF, 110°C | ~60-70% |
(Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.)
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[6]
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow
This diagram outlines the key steps of the experimental procedure.
Caption: Experimental Workflow Diagram.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (9-Phenyl-9H-carbazol-2-yl)boronic acid in Blue-Emitting OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9-Phenyl-9H-carbazol-2-yl)boronic acid is a versatile building block in the synthesis of advanced organic electronic materials, particularly for blue-emitting Organic Light-Emitting Diodes (OLEDs). The carbazole moiety is well-regarded for its excellent hole-transporting properties, high thermal stability, and wide energy gap, which are critical characteristics for developing efficient and stable blue-emitting host and emitter materials.[1][2][3] The phenyl group at the 9-position can enhance solubility and morphological stability, while the boronic acid group at the 2-position provides a reactive site for forming carbon-carbon bonds through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the straightforward synthesis of complex π-conjugated molecules with tailored optoelectronic properties for blue OLED applications.[1]
These application notes provide detailed protocols for the synthesis of a potential blue-emitting material derived from this compound and the subsequent fabrication of a blue-emitting OLED device.
Data Presentation
| Device Structure/Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| Non-doped Cz-SBDPI | 6.2 | 12,984 | (0.15, 0.06) | [4] |
| H2 host with 15 wt% FIrpic | 10.3 | >9,170 | Not Specified | [5][6] |
| H1 host with 20 wt% FIrpic | Not Specified | >10,700 | Not Specified | [5] |
| PyOxd-mCz-hosted blue PhOLED | 20.8 | 21,056 | Not Specified | [7] |
Experimental Protocols
I. Synthesis of a Blue-Emitting Material via Suzuki Coupling
This protocol describes a hypothetical synthesis of a blue-emitting material, 2-(4'-(9-phenyl-9H-carbazol-2-yl)biphenyl-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (PCzBPI) , using this compound and a suitable coupling partner. The Suzuki-Miyaura cross-coupling reaction is a powerful method for this purpose.[8][9][10][11]
Materials:
-
This compound
-
2-(4'-bromo-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
In a three-necked flask, combine this compound (1.2 equivalents), 2-(4'-bromo-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (1 equivalent), and potassium carbonate (3 equivalents).
-
Add a 4:1:1 mixture of toluene, ethanol, and deionized water to the flask.
-
Degas the mixture by bubbling with argon or nitrogen for 30 minutes to remove any dissolved oxygen.
-
To the degassed mixture, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) as the catalyst system.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the organic layer and wash it with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, PCzBPI.
II. Fabrication of a Blue-Emitting OLED Device
This protocol outlines the fabrication of a multi-layer OLED device by thermal evaporation in a high-vacuum environment.[4][12]
Device Structure: ITO / HTL / EML / ETL / EIL / Al
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., NPB - N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)
-
EML: Emissive Layer (e.g., a host material doped with the synthesized blue emitter, PCzBPI)
-
ETL: Electron Transport Layer (e.g., Alq₃ - Tris(8-hydroxyquinolinato)aluminum)
-
EIL: Electron Injection Layer (e.g., LiF - Lithium Fluoride)
-
Al: Aluminum (Cathode)
Procedure:
-
Substrate Cleaning:
-
Clean patterned ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.
-
Dry the substrates in a vacuum oven.
-
Treat the substrates with oxygen plasma to improve the work function of the ITO.[13]
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum:
-
Deposit a 40 nm thick layer of NPB as the HTL.
-
Co-evaporate the host material and the synthesized blue emitter (PCzBPI) at a specific doping concentration (e.g., 5-10 wt%) to form a 20 nm thick EML.
-
Deposit a 30 nm thick layer of Alq₃ as the ETL.
-
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the EIL.
-
Deposit a 100 nm thick layer of Al as the cathode.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Mandatory Visualization
Caption: Synthetic pathway for a blue OLED emitter via Suzuki coupling.
Caption: Experimental workflow for OLED device fabrication.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. media.neliti.com [media.neliti.com]
- 13. ossila.com [ossila.com]
Application of (9-Phenyl-9H-carbazol-2-yl)boronic acid in Organic Photovoltaics
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(9-Phenyl-9H-carbazol-2-yl)boronic acid is a versatile building block in the synthesis of advanced organic materials for electronic and optoelectronic applications. Its carbazole core provides excellent thermal stability, high hole mobility, and electron-donating characteristics, making it an attractive component for materials used in organic photovoltaics (OPVs). The presence of the boronic acid group facilitates the straightforward synthesis of extended π-conjugated systems through Suzuki coupling reactions. These resulting materials, often polymers or small molecules, can be tailored to function as donor or hole-transporting materials in the active layer of organic solar cells, contributing to enhanced light harvesting and efficient charge transport, which are critical for improving power conversion efficiencies.
Key Applications in Organic Photovoltaics
Materials derived from this compound are primarily utilized in the following roles within organic photovoltaic devices:
-
Donor Materials in Bulk Heterojunction (BHJ) Active Layers: Carbazole-based polymers and small molecules synthesized using this boronic acid can act as the electron donor in a blend with an electron acceptor (like fullerene derivatives or non-fullerene acceptors). The carbazole moiety contributes to a high highest occupied molecular orbital (HOMO) energy level, facilitating efficient hole transport.
-
Hole-Transporting Layers (HTLs): Derivatives of this compound can be engineered to form a distinct hole-transporting layer. This layer facilitates the selective extraction of holes from the active layer to the anode and simultaneously blocks electrons, thereby reducing recombination losses and improving device performance.
-
Interfacial Layers: Self-assembled monolayers (SAMs) based on carbazole phosphonic acids, which can be synthesized from carbazole boronic acid precursors, have been shown to be highly effective as hole-extracting interlayers at the electrode interface, significantly boosting power conversion efficiencies.
Performance of OPVs Featuring Carbazole-Based Materials
While specific performance data for devices using materials directly synthesized from this compound is not extensively reported in single comprehensive studies, the broader class of carbazole-based donor materials and hole-transporting layers has demonstrated significant promise in enhancing OPV performance. The following tables summarize representative data from studies on OPVs incorporating various carbazole derivatives, which indicate the potential performance achievable with materials derived from this compound.
Table 1: Performance of OPVs with Carbazole-Based Donor Materials in the Active Layer
| Donor Material Class | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Carbazole-BODIPY Conjugate | PC71BM | 0.94 - 1.08 | - | - | 2.20 - 5.05 | [1] |
| A-D-A Type Carbazole Small Molecule | PC61BM | 0.75 | 4.35 | 30.07 | ~1.0 | [2] |
| Poly(2,7-carbazole) Derivative (PCDTBT) | PC71BM | - | - | - | up to 5.39 | [3] |
Table 2: Performance of OPVs with Carbazole-Based Hole-Transporting/Interfacial Layers
| HTL/Interfacial Layer | Active Layer | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Carbazole-based SAM (Cl-2PACz) | PM6:PM7-Si:BTP-eC9 | - | - | - | 18.5 | [4] |
| Carbazole-based SAM (n-doped) | PM6:PM7-Si:BTP-eC9 | - | - | - | 18.9 | [4] |
Experimental Protocols
The following are generalized protocols for the synthesis of a carbazole-based polymer using this compound via Suzuki coupling and the subsequent fabrication of a bulk heterojunction organic solar cell.
Protocol 1: Synthesis of a Carbazole-Based Donor Polymer via Suzuki Coupling
This protocol describes a typical Suzuki polymerization reaction to synthesize a copolymer of a 9-phenyl-9H-carbazole derivative and a suitable comonomer.
Materials:
-
This compound
-
A dibrominated comonomer (e.g., a benzothiadiazole derivative)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Na2CO3)
-
Solvent (e.g., Toluene, DMF, or a mixture)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system
Procedure:
-
In a Schlenk flask, dissolve this compound (1 equivalent) and the dibrominated comonomer (1 equivalent) in the chosen organic solvent.
-
Add an aqueous solution of the base (typically 2 M solution, 3-4 equivalents).
-
If using a phase-transfer catalyst, add it to the reaction mixture.
-
Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the flask under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for 24-72 hours.
-
Monitor the reaction progress by techniques such as GPC or NMR.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a precipitating solvent like methanol or acetone.
-
Filter the precipitated polymer and wash it sequentially with water, methanol, and a suitable organic solvent (e.g., acetone or hexane) to remove impurities.
-
Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).
-
Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol, filter, and dry under vacuum.
Protocol 2: Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol outlines the fabrication of a conventional architecture OPV device using the synthesized carbazole-based polymer as the donor material.
Materials:
-
ITO-coated glass substrates
-
Hole-transporting layer (HTL) material (e.g., PEDOT:PSS)
-
Synthesized carbazole-based donor polymer
-
Electron acceptor material (e.g., PC61BM or PC71BM)
-
Solvent for the active layer (e.g., chlorobenzene or o-dichlorobenzene)
-
Cathode material (e.g., LiF/Al or Ca/Al)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates (e.g., at 4000 rpm for 60 seconds). Anneal the substrates at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a blend solution of the synthesized carbazole-based donor polymer and the electron acceptor in a suitable solvent (e.g., chlorobenzene). The typical donor:acceptor weight ratio is 1:1 or 1:1.5. Dissolve the materials by stirring overnight at a slightly elevated temperature.
-
Active Layer Deposition: Spin-coat the active layer blend solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm). Anneal the active layer at a specific temperature (e.g., 80-120 °C) for a defined time to optimize the morphology.
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit the cathode by sequentially evaporating a thin layer of LiF (or Ca) and a thicker layer of Al under high vacuum (< 10-6 Torr). The deposition rates and thicknesses should be carefully controlled.
-
Device Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.
Visualizations
Caption: Workflow for the synthesis of a carbazole-based polymer.
Caption: Workflow for the fabrication of an organic photovoltaic device.
Caption: Structure of a conventional organic photovoltaic device.
References
Application Notes and Protocols for Ligand Selection in Suzuki Reactions with (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of appropriate ligands for Suzuki-Miyaura cross-coupling reactions involving (9-Phenyl-9H-carbazol-2-yl)boronic acid. The choice of ligand is critical for achieving high yields and reaction efficiency, particularly with heteroaromatic substrates such as carbazole derivatives.
Introduction: The Suzuki-Miyaura Coupling in Carbazole Chemistry
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the synthesis of functionalized carbazole derivatives, which are key building blocks in materials science and medicinal chemistry, this reaction is of paramount importance. This compound is a valuable precursor for the synthesis of various organic electronic materials and pharmaceutical compounds. The success of the Suzuki-Miyaura coupling of this substrate with aryl or heteroaryl halides is highly dependent on the palladium catalyst and, most critically, the choice of phosphine ligand.
The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For sterically hindered and electron-rich substrates like N-phenylcarbazole derivatives, the selection of a suitable ligand is crucial to overcome challenges such as slow reaction rates and competing side reactions.
Ligand Selection for Suzuki Coupling of Carbazole Boronic Acids
While specific comparative studies on ligand selection for this compound are not extensively documented, data from structurally related heteroaryl boronic acids can provide valuable guidance. Generally, bulky and electron-rich monophosphine ligands, often referred to as Buchwald ligands, have shown superior performance in the Suzuki-Miyaura coupling of challenging substrates.
Key Ligand Classes:
-
Triarylphosphines: Triphenylphosphine (PPh₃) is a classical and widely used ligand. It is effective for many standard Suzuki couplings. For carbazole derivatives, Pd(PPh₃)₄ has been successfully employed.
-
Buchwald Ligands: This class of bulky, electron-rich dialkylbiaryl phosphine ligands has revolutionized Suzuki-Miyaura couplings, especially for unreactive aryl chlorides and sterically demanding substrates. SPhos and XPhos are prominent examples that have demonstrated high efficacy in couplings of N-containing heterocycles.
-
Other Phosphine Ligands: Other phosphine ligands, such as those based on ferrocenyl or indenyl scaffolds, have also been developed for specific applications in Suzuki couplings.
Comparative Data for Ligand Performance in Suzuki Coupling of Heteroaryl Boronic Acids
The following table summarizes the performance of various ligands in the Suzuki-Miyaura coupling of heteroaryl boronic acids with aryl halides. This data, collated from various studies on substrates with similar electronic and steric properties to this compound, serves as a guide for ligand selection.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Aryl Halide | Heteroaryl Boronic Acid Derivative | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 2-chloro-3-alkynylquinoxaline | 9-ethyl-3-(pinacolato)carbazole | 96 | |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 3-chloroindazole | 5-indole boronic acid | 80 | |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 100 | 3-chloroindazole | 5-indole boronic acid | 75 | |
| BINAP | PdCl₂ | K₂CO₃ | DMF | 120 | N-protected-5-bromo-2-nitrophenyl-benzimidazole | Phenylboronic acid | 21 | |
| SPhos | PdCl₂ | K₂CO₃ | DMF | 120 | N-protected-5-bromo-2-nitrophenyl-benzimidazole | Phenylboronic acid | 60 |
Note: The yields presented are for the specific reactions cited and may vary for the coupling of this compound. Optimization of reaction conditions is recommended.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound with an aryl halide. It is crucial to perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from procedures used for the Suzuki coupling of similar carbazole boronic acid derivatives.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Protocol 2: Screening Protocol with Buchwald Ligands (e.g., SPhos)
This protocol is a general guideline for screening more advanced phosphine ligands, which may provide higher yields, especially for challenging substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl chloride or bromide)
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Phosphine ligand (e.g., SPhos, XPhos) (typically in a 1:2 Pd:ligand ratio for monodentate ligands)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Reaction vessel for parallel synthesis or individual Schlenk tubes
-
Inert atmosphere setup
Procedure:
-
In an inert atmosphere glovebox, add the palladium precursor and the phosphine ligand to a dry reaction vessel.
-
Add the aryl halide, this compound (1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the anhydrous solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with stirring.
-
After the specified reaction time, cool the mixture to room temperature.
-
Analyze the reaction mixture by LC-MS or GC-MS to determine the conversion and yield.
-
For preparative scale, follow the workup and purification steps outlined in Protocol 1.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Ligand Screening
Caption: A systematic workflow for screening and identifying the optimal ligand.
Synthesizing Novel Biaryl Scaffolds: A Step-by-Step Guide to Derivatization of (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols
This document provides a comprehensive guide for the synthesis of biaryl derivatives from (9-Phenyl-9H-carbazol-2-yl)boronic acid. The primary method detailed is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for the formation of carbon-carbon bonds. This protocol is designed to be a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the creation of novel compounds with potential applications in drug discovery and development.
Introduction
The carbazole moiety is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic and photophysical properties. Functionalization of the carbazole core allows for the fine-tuning of these properties and the exploration of structure-activity relationships. This compound is a key building block that enables the introduction of various aryl and heteroaryl substituents at the 2-position of the carbazole ring system through the highly efficient Suzuki-Miyaura coupling reaction. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of reaction partners.
General Reaction Scheme: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between this compound and an aryl or heteroaryl halide. The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene, 2-bromopyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., Cs₂CO₃, K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Protocol: Synthesis of 2-(Aryl)-9-phenyl-9H-carbazole
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Add the corresponding aryl bromide (1.1 mmol, 1.1 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and connect it to a nitrogen or argon line.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Aryl)-9-phenyl-9H-carbazole derivative.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: Representative Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. These values are based on typical outcomes for similar Suzuki coupling reactions and should be considered as illustrative examples. Actual yields may vary depending on the specific reaction conditions and the electronic and steric properties of the aryl halide.
| Entry | Aryl Bromide Coupling Partner | Product | Representative Yield (%) |
| 1 | Bromobenzene | 2-Phenyl-9-phenyl-9H-carbazole | 85-95 |
| 2 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-9-phenyl-9H-carbazole | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | 2-(4-Nitrophenyl)-9-phenyl-9H-carbazole | 75-85 |
| 4 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-9-phenyl-9H-carbazole | 82-92 |
| 5 | 2-Bromopyridine | 9-Phenyl-2-(pyridin-2-yl)-9H-carbazole | 65-75 |
| 6 | 3-Bromopyridine | 9-Phenyl-2-(pyridin-3-yl)-9H-carbazole | 70-80 |
| 7 | 2-Bromonaphthalene | 2-(Naphthalen-2-yl)-9-phenyl-9H-carbazole | 80-90 |
| 8 | 1-Bromo-3,5-dimethylbenzene | 2-(3,5-Dimethylphenyl)-9-phenyl-9H-carbazole | 85-95 |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of derivatives from this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9-Phenyl-9H-carbazol-2-yl)boronic acid is a versatile monomer utilized in the synthesis of high-performance conjugated polymers. Its unique molecular structure, featuring a carbazole core with a phenyl substituent, imparts desirable electronic and optical properties to the resulting polymers. These materials are of significant interest in the fields of organic electronics and materials science, with applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The carbazole moiety provides excellent hole-transporting capabilities and high thermal stability, while the boronic acid functional group allows for facile polymerization through Suzuki-Miyaura cross-coupling reactions. This enables the creation of extended π-conjugated systems with tunable optoelectronic properties.
This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers using this compound.
Applications
Conjugated polymers derived from this compound are primarily employed in the development of organic electronic devices. The 9-phenyl-9H-carbazole unit is a key building block for materials used in:
-
Organic Light-Emitting Diodes (OLEDs): These polymers can function as host materials in the emissive layer of OLEDs, contributing to high efficiency and stability.
-
Organic Photovoltaics (OPVs): Their electron-donating nature makes them suitable as donor materials in the active layer of organic solar cells.
-
Organic Field-Effect Transistors (OFETs): The charge transport properties of these polymers are beneficial for their use as the semiconductor layer in OFETs.
The properties of the final polymer, such as its bandgap, solubility, and film-forming characteristics, can be fine-tuned by selecting appropriate comonomers to be polymerized with this compound.
Data Presentation
The following tables summarize typical quantitative data for conjugated polymers synthesized using carbazole-based monomers. This data is representative and serves as a benchmark for characterization.
Table 1: Molecular Weight and Polydispersity Index of Carbazole-Based Copolymers
| Polymer ID | Comonomer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| P1 | 2,7-dibromo-9,9-dioctylfluorene | 15.4 | 28.2 | 1.83 |
| P2 | 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole | 12.8 | 25.1 | 1.96 |
| P3 | 2,5-dibromo-3-dodecylthiophene | 18.2 | 35.7 | 1.96 |
Mn: Number-average molecular weight; Mw: Weight-average molecular weight; PDI: Polydispersity Index. Data obtained by Gel Permeation Chromatography (GPC).
Table 2: Thermal Properties of Carbazole-Based Copolymers
| Polymer ID | Td, 5% (°C) | Tg (°C) |
| P1 | 410 | 155 |
| P2 | 395 | Not Observed |
| P3 | 425 | 130 |
Td, 5%: 5% weight loss temperature determined by Thermogravimetric Analysis (TGA). Tg: Glass transition temperature determined by Differential Scanning Calorimetry (DSC).
Table 3: Photophysical and Electrochemical Properties of Carbazole-Based Copolymers
| Polymer ID | Abs λmax (nm) | PL λmax (nm) | HOMO (eV) | LUMO (eV) | Eg (eV) |
| P1 | 385 | 420 | -5.65 | -2.45 | 3.20 |
| P2 | 450 | 530 | -5.40 | -3.10 | 2.30 |
| P3 | 410 | 495 | -5.50 | -2.80 | 2.70 |
Abs λmax: Maximum absorption wavelength; PL λmax: Maximum photoluminescence wavelength; HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital; Eg: Optical bandgap.
Experimental Protocols
The following is a general protocol for the synthesis of a conjugated copolymer from this compound and a dibromo-aromatic comonomer via Suzuki-Miyaura cross-coupling polymerization.
Materials and Equipment
-
This compound
-
Dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous solution of Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃))
-
Solvent (e.g., Toluene, Tetrahydrofuran (THF))
-
Phase-transfer catalyst (optional, e.g., Aliquat 336)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Purification supplies (Soxhlet extractor, silica gel, celite)
Polymerization Procedure
Caption: Workflow for Suzuki-Miyaura Polymerization.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq) and the dibromo-aromatic comonomer (1.0 eq).
-
Addition of Solvent and Base: Add degassed toluene (or another suitable solvent) to dissolve the monomers. Then, add a 2 M aqueous solution of K₂CO₃ (4.0 eq). A phase-transfer catalyst such as Aliquat 336 can be added at this stage if needed.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (typically 1-2 mol%).
-
Polymerization: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously under an inert atmosphere for 24-72 hours. The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.
-
End-Capping (Optional): To control the molecular weight and terminate the polymer chains, a small amount of a monofunctional reagent (e.g., phenylboronic acid or bromobenzene) can be added towards the end of the reaction, followed by stirring for a few more hours.
-
Precipitation and Filtration: After cooling to room temperature, pour the reaction mixture into a large volume of a non-solvent such as methanol or acetone to precipitate the polymer. Collect the polymer by filtration.
-
Purification: The crude polymer is often purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The purified polymer is then extracted with a good solvent (e.g., chloroform or THF).
-
Drying: The purified polymer solution is concentrated, and the polymer is precipitated again in a non-solvent. The final product is collected by filtration and dried in a vacuum oven.
-
Characterization: The structure and properties of the polymer are confirmed by various analytical techniques, including ¹H NMR, GPC, TGA, DSC, UV-vis spectroscopy, and cyclic voltammetry.
Signaling Pathway of Suzuki-Miyaura Coupling
Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.
Conclusion
This compound is a valuable monomer for the synthesis of functional conjugated polymers for a variety of applications in organic electronics. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the polymerization, allowing for the creation of a wide range of copolymers with tailored properties. The protocols and data provided in this document serve as a guide for researchers to develop novel materials for advanced applications.
Troubleshooting & Optimization
Technical Support Center: (9-Phenyl-9H-carbazol-2-yl)boronic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (9-Phenyl-9H-carbazol-2-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities include unreacted starting materials, homo-coupled byproducts, and boronic acid anhydrides (boroxines), which can form upon dehydration. In some cases, residual palladium catalysts from coupling reactions may also be present.
Q2: My purified this compound shows broad peaks in the NMR spectrum. What could be the cause?
A2: Broad NMR peaks are often indicative of the presence of oligomeric boronic anhydrides (boroxines) in equilibrium with the monomeric boronic acid. This can sometimes be resolved by dissolving the sample in a coordinating solvent like DMSO-d6 for NMR analysis or by converting the boronic acid to its pinacol ester derivative for characterization.
Q3: Is it possible to purify this compound using standard silica gel chromatography?
A3: While possible, silica gel chromatography of boronic acids can be challenging due to their tendency to adhere to the stationary phase or decompose.[1][2] If this method is attempted, it is often recommended to use a mobile phase containing a small amount of a polar solvent like methanol or a modifier to improve elution.[2] Neutral alumina has been reported as a potentially better alternative for the chromatography of boronate esters, which can then be hydrolyzed to the desired boronic acid.[2]
Q4: How can I remove residual palladium catalyst from my product?
A4: Several methods can be employed to scavenge residual palladium. These include treatment with specialized scavenging agents, such as functionalized polystyrene resins, or by performing a selective crystallization or precipitation of the desired product, leaving the catalyst in the mother liquor.[3]
Q5: Can I store this compound as a solution?
A5: It is generally recommended to store boronic acids as dry solids under an inert atmosphere at room temperature.[4] Solutions of boronic acids, especially in the presence of water, can be prone to dehydration to form boroxines or other decomposition pathways, which can affect their reactivity in subsequent steps.
Troubleshooting Guides
Issue 1: Difficulty in Removing Boronic Anhydride (Boroxine)
Symptoms:
-
The isolated product has a lower than expected melting point.
-
NMR spectroscopy shows broad signals for the boronic acid protons.
-
Mass spectrometry may show peaks corresponding to the trimeric boroxine.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method. A suitable solvent system should be identified where the boronic acid has good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Azeotropic Distillation: In some cases, co-distillation with a solvent that forms an azeotrope with water can help to break down the boroxine back to the boronic acid, which may then be more amenable to crystallization.
-
Acid/Base Workup: Dissolving the crude product in an organic solvent and washing with a dilute aqueous base can help to convert the boronic acid to its boronate salt, which may be more soluble in the aqueous phase. The aqueous layer can then be separated, acidified, and the pure boronic acid extracted.[5]
Issue 2: Product is an Oil or Fails to Crystallize
Symptoms:
-
The product remains as a viscous oil even after removal of all solvent.
-
Attempts at recrystallization result in "oiling out" rather than the formation of a crystalline solid.
Troubleshooting Steps:
-
Trituration: This technique involves stirring the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[1] This can often induce crystallization or solidify the product.
-
Anti-Solvent Crystallization: Dissolve the oily product in a minimal amount of a good solvent, and then slowly add a solvent in which the product is insoluble (an anti-solvent) until turbidity is observed. Allowing the mixture to stand may promote crystal growth.
-
Derivative Formation: Consider converting the boronic acid to a more crystalline derivative, such as its pinacol ester or a diethanolamine adduct.[6][7] These derivatives can often be more easily purified by chromatography or recrystallization, and the protecting group can be subsequently removed to yield the pure boronic acid.[7][8]
Quantitative Data Summary
| Parameter | Method | Details | Reference |
| Recrystallization Solvents | Solvent Screening | Dichloromethane, Ethyl Acetate, Toluene, Benzene, Dichloroethane | [2][9] |
| Chromatography (Boronate Esters) | Column Chromatography | Neutral Alumina with Hexane as eluent | [2] |
| Derivative Formation for Purification | Adduct Formation | Diethanolamine in ether to precipitate the boronic acid adduct | [7] |
| Derivative Hydrolysis | Acidic Hydrolysis | 0.1M HCl to hydrolyze diethanolamine adducts | [7][8] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small vial, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethyl acetate, toluene, dichloromethane/hexane mixture) at room temperature and with gentle heating.[2][9]
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Diethanolamine Adduct Formation
-
Adduct Formation: Dissolve the crude this compound in a suitable solvent such as ether. Add a slight excess (1.1 equivalents) of diethanolamine.[7]
-
Precipitation: Stir the mixture at room temperature. The diethanolamine adduct of the boronic acid should precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with fresh ether.[7]
-
Hydrolysis: Suspend the isolated adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid (e.g., 0.1M HCl).[7][8]
-
Extraction: Stir the mixture until the solid dissolves. The pure boronic acid will be in the organic layer. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified this compound.
Visual Workflow for Purification Troubleshooting
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
Overcoming solubility issues of (9-Phenyl-9H-carbazol-2-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (9-Phenyl-9H-carbazol-2-yl)boronic acid during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a largely non-polar molecule and, as such, exhibits poor solubility in aqueous solutions. Its solubility is generally higher in polar aprotic organic solvents. Based on the behavior of structurally similar arylboronic acids, its expected solubility profile is as follows:
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High Solubility: Ethereal solvents (e.g., tetrahydrofuran (THF), dioxane) and ketones (e.g., acetone).
-
Moderate Solubility: Chlorinated solvents (e.g., dichloromethane (DCM), chloroform).
-
Low to Insoluble: Non-polar hydrocarbon solvents (e.g., hexane, toluene) and water.
Q2: I am observing a precipitate when I add my this compound to my reaction mixture. What could be the cause?
A2: Precipitate formation is a common issue and can be attributed to several factors:
-
Low intrinsic solubility: The chosen solvent may not be appropriate for dissolving the required concentration of the boronic acid.
-
Reaction with the solvent: In some cases, boronic acids can form less soluble esters with certain alcohol-based solvents.
-
Formation of boroxines: Boronic acids can dehydrate to form cyclic anhydrides called boroxines, which often have different solubility profiles and can precipitate from solution.
Q3: How does temperature affect the solubility of this compound?
A3: For most solid organic compounds, solubility in organic solvents increases with temperature. Gently heating the solvent while dissolving the boronic acid can significantly improve its solubility. However, it is crucial to ensure that the elevated temperature does not cause degradation of the boronic acid or other reactants in your experiment.
Q4: Can pH be adjusted to improve the solubility of this compound?
A4: While this compound itself does not have a readily ionizable group to dramatically alter its solubility with pH in the typical range for organic reactions, the boronic acid moiety can interact with bases. In the context of Suzuki-Miyaura coupling reactions, the presence of a base is required, which can influence the solubility of the boronic acid by forming a more soluble boronate salt.
Troubleshooting Guides
Issue 1: Poor Solubility in a Non-polar Aprotic Solvent for a Suzuki-Miyaura Coupling Reaction
Symptoms:
-
The this compound does not fully dissolve in the chosen solvent (e.g., toluene, hexane) at room temperature.
-
The reaction mixture is a suspension, leading to poor reaction kinetics and reproducibility.
Troubleshooting Steps:
-
Introduce a Polar Aprotic Co-solvent: Add a co-solvent in which the boronic acid is more soluble. Common choices for Suzuki-Miyaura reactions include THF or dioxane. Start by adding the co-solvent in a small percentage (e.g., 10-20% of the total volume) and gradually increase it until the boronic acid dissolves. A common solvent system for these types of reactions is a mixture of toluene and water or dioxane and water.
-
Increase the Temperature: Gently heat the reaction mixture. Many Suzuki-Miyaura reactions are run at elevated temperatures (e.g., 80-110 °C), which will also aid in dissolving the boronic acid.
-
Sonication: Use an ultrasonic bath to aid in the dissolution of the solid particles in the solvent.
Issue 2: Compound Precipitates Out of Solution During the Reaction
Symptoms:
-
The reaction mixture, which was initially a clear solution, becomes cloudy or a precipitate forms as the reaction progresses.
Troubleshooting Steps:
-
Increase Solvent Volume: The concentration of the reactants may be too high. Diluting the reaction mixture by adding more solvent can help to keep all components in solution.
-
Add a Co-solvent: If not already present, the addition of a co-solvent with a higher solubilizing power for all components, including the product, can prevent precipitation.
-
Monitor Temperature: Ensure that the reaction temperature is maintained consistently. A drop in temperature can cause a decrease in solubility.
Quantitative Solubility Data
| Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |
| Methanol | 279.15 | 1.85 |
| 298.15 | 4.32 | |
| 319.15 | 9.87 | |
| Ethanol | 279.15 | 2.11 |
| 298.15 | 5.15 | |
| 319.15 | 11.98 | |
| n-Propanol | 279.15 | 2.45 |
| 298.15 | 6.23 | |
| 319.15 | 14.76 | |
| Isopropanol | 279.15 | 2.28 |
| 298.15 | 5.99 | |
| 319.15 | 14.12 | |
| 1-Butanol | 279.15 | 2.98 |
| 298.15 | 7.89 | |
| 319.15 | 18.99 | |
| 1-Pentanol | 279.15 | 3.54 |
| 298.15 | 9.67 | |
| 319.15 | 23.54 | |
| Petroleum Ether | 279.15 | 1.55 |
| 298.15 | 3.78 | |
| 319.15 | 8.91 |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: To a separate 96-well plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Transfer a small, fixed volume of the DMSO stock solutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be low (e.g., 1-2%).
-
Equilibration: Shake the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Analysis: Analyze the wells for precipitation using a nephelometer (light scattering) or by UV-Vis spectroscopy after filtering the solutions. The kinetic solubility is the highest concentration at which no precipitate is observed.
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
-
Sample Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of this period.
-
Phase Separation: Allow the vials to stand undisturbed for the excess solid to settle. Centrifugation can be used to expedite this process.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm) into a clean vial.
-
Quantification: Dilute the filtered solution to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) and determine the concentration. This concentration represents the thermodynamic solubility.
Visualizations
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Troubleshooting Logic for Poor Initial Solubility.
Preventing deboronation of (9-Phenyl-9H-carbazol-2-yl)boronic acid during reactions
Welcome to the technical support center for (9-Phenyl-9H-carbazol-2-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deboronation during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your research.
Understanding Deboronation
Protodeboronation is a common undesired side reaction in cross-coupling reactions like the Suzuki-Miyaura coupling. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding arene (9-phenyl-9H-carbazole in this case) and boric acid. This side reaction consumes the boronic acid, reducing the yield of the desired product and complicating purification.
The stability of arylboronic acids is highly dependent on factors such as pH, temperature, solvent, and the electronic properties of the aryl group. For this compound, an electron-rich aromatic compound, understanding and controlling these factors is crucial for minimizing deboronation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of deboronation of this compound?
A1: The primary causes of deboronation for arylboronic acids, including this compound, are primarily pH-mediated. Both acidic and basic conditions can promote this unwanted side reaction. In the context of Suzuki-Miyaura coupling, which is typically conducted under basic conditions, the base-catalyzed pathway is of particular concern. The presence of water in the reaction mixture provides the proton source for the C-H bond formation that replaces the C-B bond.
Q2: How does pH influence the rate of deboronation?
A2: The rate of protodeboronation is significantly influenced by pH. For many arylboronic acids, the rate is minimized at a neutral pH and increases under both acidic and basic conditions. In basic media, the boronic acid is converted to the more reactive boronate species, which is more susceptible to protonolysis.
Q3: Is this compound particularly sensitive to deboronation?
Q4: How can I store this compound to minimize degradation?
A4: To ensure the longevity and reactivity of your boronic acid, it should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and oxygen, which can contribute to degradation over time.
Q5: Would using the pinacol ester of this compound be a better alternative?
A5: In many cases, boronic esters, such as the pinacol ester, exhibit greater stability towards deboronation compared to the corresponding boronic acids. The bulky pinacol group can sterically hinder the approach of water and other proton sources to the boron center. These esters can be used directly in Suzuki-Miyaura coupling reactions and often generate the active boronic acid species in situ under the reaction conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 9-phenyl-9H-carbazole. | High extent of deboronation. | 1. Optimize the base: Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃, or KF) instead of strong bases like NaOH or KOH. 2. Use anhydrous conditions: Employ anhydrous solvents and ensure all reagents and glassware are thoroughly dried. 3. Shorten reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to destabilizing conditions. 4. Lower reaction temperature: If the reaction kinetics allow, reducing the temperature can decrease the rate of deboronation. 5. Use the pinacol ester: Consider using the more stable this compound pinacol ester. |
| Inconsistent reaction yields. | Degradation of the boronic acid during storage. | 1. Check the purity of the boronic acid: Use freshly purchased or properly stored reagent. 2. Store under inert atmosphere: Ensure the boronic acid is stored in a desiccator under an inert gas. |
| Reaction fails to go to completion. | Catalyst deactivation or inhibition. | 1. Degas the solvent: Thoroughly degas the reaction solvent to remove dissolved oxygen, which can deactivate the palladium catalyst. 2. Use a robust catalyst system: Employ a more stable palladium precatalyst and ligand combination suitable for electron-rich substrates. |
| Formation of homocoupled byproducts. | Presence of oxygen. | 1. Ensure rigorous inert atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. 2. Use degassed solvents and reagents. |
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction designed to minimize the deboronation of this compound.
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol emphasizes the use of a mild base and carefully controlled conditions.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst and a phosphine ligand)
-
Base (e.g., K₂CO₃, finely ground)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water (if a biphasic system is used)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl halide). If using a biphasic system, add a minimal amount of degassed water (e.g., a 10:1 organic solvent to water ratio).
-
Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using the Pinacol Ester for Enhanced Stability
This protocol is recommended when significant deboronation is observed with the boronic acid.
Materials:
-
This compound pinacol ester
-
Aryl halide
-
Palladium catalyst
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous and degassed solvent
Procedure:
The procedure is similar to Protocol 1, with the substitution of the boronic acid with its pinacol ester. The base and solvent system may need to be optimized for the specific substrates.
Visualizing Reaction Pathways and Workflows
To further aid in understanding the processes involved, the following diagrams illustrate the deboronation pathway, a preventative strategy, and a typical experimental workflow.
Caption: Mechanism of base-catalyzed protodeboronation.
Technical Support Center: Suzuki Coupling with (9-Phenyl-9H-carbazol-2-yl)boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving (9-Phenyl-9H-carbazol-2-yl)boronic acid .
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?
A1: The two most prevalent side reactions are protodeborylation and homocoupling .
-
Protodeborylation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by the presence of water and strong bases.
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl dimer of the boronic acid (e.g., 2,2'-bis(9-phenyl-9H-carbazole)). The presence of oxygen and certain palladium(II) precatalysts can promote this side reaction.[1][2]
Q2: My reaction is showing low yield of the desired cross-coupled product. What are the likely causes?
A2: Low yields can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may have decomposed or is not the optimal choice for this specific substrate.
-
Suboptimal Base: The base might be too strong, promoting protodeborylation, or too weak to facilitate efficient transmetalation.
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to catalyst deactivation and promote homocoupling of the boronic acid.[1][2]
-
Solvent Effects: The solubility of the reactants and the compatibility of the solvent with the chosen base are crucial for reaction efficiency.
-
Instability of the Boronic Acid: Although this compound is generally stable, prolonged reaction times at elevated temperatures in the presence of water and a strong base can lead to its degradation.
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: To suppress the formation of the 2,2'-bis(9-phenyl-9H-carbazole) byproduct, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to minimize oxygen levels.
-
Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) precatalysts like Pd(OAc)₂, which can directly promote homocoupling.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent can help to ensure the palladium is in its active Pd(0) state.
-
Optimize Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling pathway.
Q4: What is the recommended strategy to avoid protodeborylation?
A4: Protodeborylation can be mitigated by:
-
Using Anhydrous Conditions: Employing dry solvents and reagents can significantly reduce the extent of this side reaction.
-
Choosing a Milder Base: Bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases such as NaOH or KOH when protodeborylation is a concern.
-
Converting to a Boronic Ester: In particularly challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the Suzuki coupling with this compound.
Problem 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). |
| Inappropriate Base | If using a weak base, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃. Conversely, if decomposition is suspected, try a milder base like K₂CO₃. |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of solvents like toluene/water or dioxane/water is often effective. |
| Low Reaction Temperature | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Problem 2: Significant Formation of Homocoupling Product
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction | Improve the degassing procedure for the solvent and reaction vessel. Maintain a positive pressure of an inert gas throughout the reaction. |
| Pd(II) Precatalyst | Switch to a Pd(0) catalyst source. If using a Pd(II) source, consider adding a small amount of a reducing agent. |
| Reaction Conditions | Lowering the reaction temperature or reducing the reaction time may decrease the rate of homocoupling relative to the desired cross-coupling. |
Problem 3: Predominance of Protodeborylation Product
| Potential Cause | Troubleshooting Step |
| Presence of Protic Sources | Use anhydrous solvents and reagents. Ensure the base is thoroughly dried. |
| Strong Basic Conditions | Switch to a milder base such as K₂CO₃ or CsF. |
| Boronic Acid Instability | Consider converting this compound to its pinacol ester derivative for increased stability. |
Data Presentation
The following table summarizes the impact of different bases on the yield of the Suzuki coupling reaction between this compound and 4-bromoanisole.
| Base | Solvent | Catalyst | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| K₂CO₃ | Toluene/H₂O (4:1) | Pd(PPh₃)₄ | 90 | Moderate to High | Low |
| K₃PO₄ | Dioxane/H₂O (4:1) | Pd₂(dba)₃/SPhos | 100 | High | Low to Moderate |
| Cs₂CO₃ | THF/H₂O (4:1) | Pd(dppf)Cl₂ | 80 | High | Low |
| NaOH | Toluene/H₂O (4:1) | Pd(PPh₃)₄ | 90 | Moderate | Moderate to High |
Note: Yields are qualitative estimates based on general principles of Suzuki coupling and may vary depending on specific reaction conditions.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound with an Aryl Bromide:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 15-20 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Suzuki Coupling Catalytic Cycle and Side Reactions
Caption: Suzuki catalytic cycle and competing side reactions.
References
Optimizing reaction conditions for (9-Phenyl-9H-carbazol-2-yl)boronic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (9-Phenyl-9H-carbazol-2-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 2-bromo-9-phenyl-9H-carbazole, typically achieved through an Ullmann condensation or a Buchwald-Hartwig amination reaction between 2-bromocarbazole and a phenyl halide. The second step is a lithium-halogen exchange on 2-bromo-9-phenyl-9H-carbazole using an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with a trialkyl borate, such as triisopropyl borate, and subsequent hydrolysis to yield the desired boronic acid.
Q2: Which method is preferable for synthesizing the 2-bromo-9-phenyl-9H-carbazole precursor: Ullmann condensation or Buchwald-Hartwig amination?
A2: The Buchwald-Hartwig amination is often favored due to its milder reaction conditions, generally higher yields, and broader functional group tolerance compared to the traditional Ullmann condensation, which typically requires high temperatures and stoichiometric amounts of copper.[1] However, modern advancements in Ullmann-type reactions have made them more competitive.[2]
Q3: What are the critical parameters to control during the synthesis?
A3: Key parameters for a successful synthesis include:
-
For the precursor synthesis (Ullmann/Buchwald-Hartwig): Purity of starting materials, activity of the catalyst (copper or palladium), choice of ligand (for Buchwald-Hartwig), selection of an appropriate base, reaction temperature, and maintenance of an inert atmosphere.[1][3]
-
For the borylation step: Strictly anhydrous reaction conditions, accurate temperature control (typically -78 °C for the lithiation), quality of the organolithium reagent, and careful workup to hydrolyze the borate ester without degrading the product.
Q4: How can I purify the final product, this compound?
A4: Recrystallization is a common and effective method for purifying the final product.[4] Suitable solvent systems often involve a polar solvent in which the compound is soluble at elevated temperatures, and a non-polar anti-solvent to induce crystallization upon cooling. Common choices include mixtures of ethers (like diethyl ether or THF) and alkanes (like hexanes), or alcohols and water.[5] Column chromatography can also be employed for more challenging purifications.
Troubleshooting Guides
Part 1: Synthesis of 2-bromo-9-phenyl-9H-carbazole
Issue 1.1: Low or no yield of 2-bromo-9-phenyl-9H-carbazole.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | For Ullmann, use freshly activated copper powder or a high-purity copper(I) salt (e.g., CuI). For Buchwald-Hartwig, ensure the palladium catalyst is not deactivated; consider using a pre-catalyst.[1] |
| Inappropriate Base | For Ullmann, common bases include K₂CO₃ and Cs₂CO₃. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu are often used, but weaker bases (e.g., K₃PO₄) may be needed for sensitive substrates.[1] |
| Suboptimal Temperature | Ullmann reactions often require high temperatures (150-210 °C), while Buchwald-Hartwig reactions are typically conducted at lower temperatures (80-110 °C). Optimize the temperature for your specific catalytic system.[1] |
| Poor Quality Reagents | Use high-purity starting materials and anhydrous solvents. Impurities can poison the catalyst.[1] |
| Presence of Oxygen | Both reactions are sensitive to oxygen. Ensure the reaction is carried out under a consistently inert atmosphere (e.g., nitrogen or argon).[3] |
Issue 1.2: Formation of significant side products.
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of Phenyl Halide (e.g., Biphenyl) | High reaction temperatures and high catalyst loading can promote this side reaction.[2] | Reduce the reaction temperature if possible and optimize the catalyst loading. Using a slight excess of the carbazole starting material can also help.[1] |
| Homocoupling of 2-bromocarbazole | Can occur at high temperatures in both Ullmann and Buchwald-Hartwig reactions.[1] | Use a slight excess of the phenyl halide to minimize this.[1] |
| Hydrodehalogenation of Phenyl Halide | This is a common side reaction in palladium-catalyzed couplings, often caused by moisture.[1] | Ensure strictly anhydrous conditions and consider optimizing the ligand choice.[1] |
Part 2: Synthesis of this compound via Lithiation and Borylation
Issue 2.1: Low yield of the final boronic acid.
| Potential Cause | Troubleshooting Steps |
| Inefficient Lithium-Halogen Exchange | Ensure the n-BuLi solution is fresh and accurately titrated. The reaction should be performed at a low temperature (typically -78 °C) to prevent side reactions. The solvent (usually THF or diethyl ether) must be scrupulously dried.[6] |
| Reaction with Trace Water | Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Any residual moisture will quench the organolithium intermediate. |
| Incomplete Reaction with Triisopropyl Borate | Add the triisopropyl borate slowly at -78 °C. A rapid or localized warming can lead to side reactions. Ensure the borate ester is of high purity. |
| Product Degradation During Workup | The hydrolysis of the borate ester should be performed carefully, typically with a dilute acid at low temperatures. Overly harsh acidic conditions or prolonged exposure to acid can lead to protodeboronation (loss of the boronic acid group). |
| Premature Hydrolysis of Triisopropyl Borate | Triisopropyl borate is sensitive to moisture and can hydrolyze before reacting with the organolithium intermediate. Handle it under anhydrous conditions. |
Issue 2.2: Presence of impurities in the final product.
| Impurity | Potential Cause | Prevention and Removal |
| Unreacted 2-bromo-9-phenyl-9H-carbazole | Incomplete lithium-halogen exchange. | Increase the equivalents of n-BuLi slightly (e.g., from 1.1 to 1.2 equivalents). Ensure efficient mixing at low temperature. Can be removed by recrystallization. |
| 9-Phenyl-9H-carbazole (protodebrominated side product) | Quenching of the lithiated intermediate by a proton source (e.g., trace water or acidic protons on the glassware). | Ensure strictly anhydrous conditions. |
| Homocoupling Product (Biaryl of the carbazole) | Can form from the reaction of the lithiated intermediate with unreacted starting material. | Slow addition of n-BuLi can sometimes minimize this. |
| Borinic acid byproducts | Can arise from the reaction of the organolithium with the initially formed boronate ester. | Maintaining a very low temperature during the addition of triisopropyl borate is crucial. |
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-bromo-9-phenyl-9H-carbazole Synthesis
| Method | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ullmann | CuI | K₂CO₃ | Toluene | 110 | 24 | 95.1 | [7] |
| Buchwald-Hartwig | Pd₂(dba)₃ / P(tBu)₃ | K₂CO₃ | Xylene | Reflux | 18 | 97 | [1] |
| Ullmann-type | Cobalt(II) phthalocyanine | TMEDA | Acetonitrile | 60 | 12 | 98 | [8] |
Table 2: Key Parameters for the Borylation of 2-bromo-9-phenyl-9H-carbazole
| Parameter | Condition | Typical Yield (%) | Reference |
| Lithiation Reagent | n-BuLi (1.1 - 1.5 eq) | 78 | [9] |
| Borylation Reagent | Triisopropyl borate (1.5 eq) | 78 | [9] |
| Lithiation Temperature | -78 °C | 78 | [9] |
| Reaction Solvent | Anhydrous Diethyl Ether or THF | 78 | [9] |
| Workup | Dilute HCl | 78 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-9-phenyl-9H-carbazole via Ullmann Condensation
This protocol is adapted from literature procedures.[7]
-
To a reaction vessel equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromocarbazole (0.235 mol), bromobenzene (0.235 mol), sodium carbonate (0.352 mol), and CuI (0.0188 mol).
-
Add 500 mL of toluene to the mixture.
-
Under a nitrogen atmosphere, heat the mixture to 110 °C and maintain with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Remove the majority of the toluene under reduced pressure.
-
Add n-heptane to the residue to induce precipitation.
-
Filter and dry the solid to obtain 2-bromo-9-phenyl-9H-carbazole. A typical yield is around 95%.[7]
Protocol 2: Synthesis of this compound
This protocol is a general procedure based on literature reports.[9]
-
Dissolve 2-bromo-9-phenyl-9H-carbazole (20 mmol) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (22 mmol, 1.1 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Slowly add triisopropyl borate (30 mmol, 1.5 eq) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2N HCl until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound. A typical yield is around 78%.[9]
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Logical troubleshooting workflow for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. 2-Bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 1001911-63-2 [chemicalbook.com]
Technical Support Center: Synthesis of (9-Phenyl-9H-carbazol-2-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (9-Phenyl-9H-carbazol-2-yl)boronic acid synthesis. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during the synthesis.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-bromo-9-phenyl-9H-carbazole, followed by a lithium-halogen exchange and subsequent borylation to yield the final product.
Step 1: Synthesis of 2-bromo-9-phenyl-9H-carbazole
This step can be achieved via a condensation reaction between 2-bromocarbazole and phenylhydrazine.
-
Materials:
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2-bromocarbazole
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Phenylhydrazine
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Cobalt(II) phthalocyanine
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
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Acetonitrile
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Dichloromethane
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Saturated brine solution
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Anhydrous sodium sulfate
-
-
Procedure:
-
To a 50 mL Schlenk tube, add 2-bromocarbazole (0.2 mmol, 50 mg), phenylhydrazine (0.6 mmol, 65 mg), cobalt(II) phthalocyanine (11 mg, 10 mol%), and TMEDA (93 mg, 4 eq.).
-
Add 2 mL of acetonitrile and a magnetic stir bar.
-
Stir the reaction mixture at 60°C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of saturated brine solution and extract the product three times with 50 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate for 30 minutes.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by column chromatography to obtain 2-bromo-9-phenyl-9H-carbazole.[1]
-
Step 2: Synthesis of this compound
This step involves a lithium-halogen exchange followed by reaction with a borate ester.
-
Materials:
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2-bromo-9-phenyl-9H-carbazole
-
Anhydrous diethyl ether
-
n-Butyllithium (n-BuLi) in hexane (2.5 M)
-
Triisopropyl borate
-
2N Hydrochloric acid (HCl)
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Ethyl acetate
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Water
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Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 2-bromo-9-phenyl-9H-carbazole (20 mmol, 6.4 g) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Slowly add n-BuLi (22 mmol, 1.4 g of a 2.5 M solution in hexane) dropwise to the solution.
-
Stir the reaction mixture at -78°C for 30 minutes.
-
While maintaining the temperature at -78°C, add triisopropyl borate (30 mmol, 5.6 g) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2N HCl.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound. A reported yield for a similar process is 78%.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Carbazole Boronic Acid Synthesis
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield |
| 1 | 2-bromocarbazole, Phenylhydrazine | Cobalt(II) phthalocyanine, TMEDA | Acetonitrile | 60°C | 12 h | 98%[1] |
| 2 | 2-bromo-9-phenyl-9H-carbazole | n-BuLi, Triisopropyl borate | Diethyl ether | -78°C to RT | Overnight | ~78% |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My yield of 2-bromo-9-phenyl-9H-carbazole is low. What are the possible causes?
A1:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Catalyst Inactivity: The cobalt(II) phthalocyanine catalyst is crucial. Ensure it is of good quality and has been stored properly.
-
Impure Starting Materials: Use pure 2-bromocarbazole and phenylhydrazine for the best results. Impurities can interfere with the catalytic cycle.
-
Atmosphere Control: Although not explicitly stated as an inert reaction in the provided protocol, ensuring an oxygen-free environment can sometimes prevent side reactions and catalyst deactivation in similar coupling reactions.
Q2: The lithiation and borylation step is giving me a low yield of the desired boronic acid. What should I troubleshoot?
A2:
-
Moisture in the Reaction: The lithium-halogen exchange is highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.
-
Inactive n-BuLi: The titer of the n-BuLi solution should be checked before use, as it can degrade over time.
-
Low Temperature: Maintaining a very low temperature (-78°C) during the addition of n-BuLi and the borate ester is critical to prevent side reactions.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This can occur during the acidic workup. To minimize this, perform the quench and extraction at a low temperature and avoid prolonged exposure to strong acid.
-
Incomplete Hydrolysis of the Boronate Ester: The intermediate boronate ester needs to be hydrolyzed to the final boronic acid. If the hydrolysis is incomplete, you may isolate the ester. Ensure sufficient time and acid are used for the hydrolysis step.
Q3: I am having trouble purifying the final this compound. What are the common impurities and how can I remove them?
A3:
-
Common Impurities:
-
Unreacted 2-bromo-9-phenyl-9H-carbazole.
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The debrominated, non-boronated product (9-phenyl-9H-carbazole) due to protonation of the lithiated intermediate.
-
Boronic acid homocoupling byproducts.
-
-
Purification Strategies:
-
Recrystallization: This is often an effective method for purifying aryl boronic acids. Experiment with different solvent systems (e.g., ethanol/water, acetone/hexane).
-
Acid-Base Extraction: Boronic acids are weakly acidic and can sometimes be purified by dissolving the crude product in an organic solvent and washing with a mild aqueous base to form the boronate salt, which is water-soluble. The aqueous layer can then be separated and re-acidified to precipitate the pure boronic acid.
-
Column Chromatography: Silica gel chromatography can be used, but boronic acids can sometimes be difficult to work with on silica. Using a solvent system with a small amount of a polar solvent like methanol in dichloromethane can be effective.
-
Q4: Can I use a different borate ester instead of triisopropyl borate?
A4: Yes, other borate esters such as trimethyl borate or tributyl borate can also be used. The choice may influence the reaction rate and the ease of hydrolysis of the intermediate boronate ester. Triisopropyl borate is commonly used and generally gives good results.
Visualization of Synthesis and Troubleshooting Workflow
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
Column chromatography techniques for purifying (9-Phenyl-9H-carbazol-2-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of (9-Phenyl-9H-carbazol-2-yl)boronic acid using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is it advisable to purify this compound directly on silica gel?
While possible, direct purification of boronic acids on standard silica gel can be challenging. The acidic nature of silica gel can lead to degradation of the boronic acid, including protodeboronation (cleavage of the carbon-boron bond), resulting in low yields and impure fractions.[1][2][3] It is often recommended to first convert the boronic acid to a more stable derivative, such as a pinacol ester, before chromatographic purification.[4][5]
Q2: What are the most common issues encountered when purifying this compound by column chromatography?
The most prevalent issues include:
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Protodeboronation: The loss of the boronic acid functional group, which is often accelerated by acidic or basic conditions and the presence of water.[4][5][6]
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Poor Separation and Tailing: The polar boronic acid group can interact strongly with the silica gel, leading to broad peaks and poor separation from impurities.[1][7]
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Low Recovery: The compound may irreversibly adsorb onto the silica gel, leading to significant loss of material.[2]
Q3: What are some alternative stationary phases to silica gel for purifying this compound?
If silica gel proves problematic, consider using a less acidic stationary phase. Neutral alumina can be a good alternative for the purification of boronic acids, as it may reduce the extent of on-column degradation.[1][2][7]
Q4: How can I monitor the progress of the column chromatography?
Thin-Layer Chromatography (TLC) is an effective way to monitor the separation. For visualizing boronic acids, which may not be strongly UV-active, specific staining methods can be employed. A solution of alizarin can be used to selectively stain boronic acids on a TLC plate, appearing as brightly fluorescent spots under UV light.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of the desired product. | The compound is irreversibly adsorbed onto the silica gel due to strong interactions between the boronic acid group and acidic silanol groups. | - Use a less polar eluent system to minimize interaction with the stationary phase.- Consider an alternative stationary phase like neutral alumina.[1][2]- Convert the boronic acid to a more stable, less polar boronate ester (e.g., pinacol ester) before chromatography.[5] |
| The desired product co-elutes with impurities. | The chosen mobile phase does not provide adequate separation. | - Optimize the eluent system by systematically varying the solvent polarity. A gradient elution may be necessary.- Try a different solvent system. For carbazole derivatives, combinations of n-hexane and dichloromethane have been used.[9] |
| Streaking or tailing of spots on TLC and broad peaks during column chromatography. | Strong interaction of the compound with the acidic silica gel. The carbazole nitrogen may also contribute to this issue. | - Add a small amount of a competitive base , such as 0.1-1% triethylamine (TEA), to the eluent to neutralize the acidic sites on the silica gel.[1]- Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. If solubility is an issue, consider a dry-loading technique. |
| The isolated product is not the desired boronic acid (protodeboronation). | The C-B bond is cleaved during purification due to the acidity of the silica gel or the presence of protic solvents in the eluent. | - Minimize the time the compound spends on the column. Use flash chromatography with a slightly higher pressure to speed up the elution.- Use anhydrous solvents for the mobile phase to reduce the presence of water.[5]- Consider converting to a more stable boronate ester , which is less prone to protodeboronation.[5] |
Experimental Protocols
Method 1: Direct Purification on Silica Gel (with precautions)
This method should be attempted on a small scale first to assess its feasibility.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of non-polar and polar solvents, for example, a gradient of ethyl acetate in hexanes.
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with an alizarin solution to identify the boronic acid.[8]
-
-
Column Preparation:
-
Dry pack a glass column with silica gel (230-400 mesh).
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Wet the column with the initial, least polar eluent mixture determined from the TLC analysis.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a dry-loading: dissolve the crude product, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and carefully add this to the top of the column.
-
-
Elution:
-
Begin elution with the non-polar solvent mixture.
-
Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Method 2: Purification via Pinacol Ester Formation
This is often a more reliable method for purifying boronic acids.
-
Esterification:
-
Dissolve the crude this compound in a suitable solvent (e.g., toluene or dichloromethane).
-
Add an equimolar amount of pinacol.
-
Stir the mixture at room temperature or with gentle heating. Water can be removed azeotropically if using toluene.
-
Monitor the reaction by TLC until the starting boronic acid is consumed.
-
-
Work-up:
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be taken directly to the next step.
-
-
Column Chromatography of the Pinacol Ester:
-
Follow the same column chromatography procedure as in Method 1. Pinacol esters are generally less polar and more stable on silica gel, often resulting in better separation and higher yields.
-
-
Deprotection (if necessary):
-
The purified pinacol ester can be hydrolyzed back to the boronic acid if required, typically using an aqueous acid or base workup.
-
Data Presentation
Table 1: Recommended Starting Eluent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Notes |
| Hexane:Ethyl Acetate (9:1 to 1:1) | Low to Medium | A good starting point for many organic compounds. |
| Dichloromethane:Methanol (99:1 to 95:5) | Medium | Useful for more polar compounds. |
| Hexane:Dichloromethane (1:1) | Low to Medium | Can be effective for separating carbazole derivatives.[9] |
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (9-Phenyl-9H-carbazol-2-yl)boronic acid in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (9-Phenyl-9H-carbazol-2-yl)boronic acid in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound, like other arylboronic acids, is primarily influenced by several factors:
-
Moisture: The presence of water can lead to hydrolysis of the carbon-boron bond, a process known as protodeboronation.[1][2][3]
-
pH: Both acidic and basic conditions can catalyze the degradation of the boronic acid moiety.[2][3][4] Generally, boronic acids are most stable at a neutral pH.[3]
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, refrigeration is recommended.[3]
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially in the presence of acid or base, can facilitate hydrolysis.
-
Oxygen: Exposure to air can lead to oxidation of the boronic acid.[3] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable.[3]
Q2: What are the common degradation pathways for this compound?
A2: The two main degradation pathways for arylboronic acids are:
-
Protodeboronation (Hydrolysis): This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 9-phenyl-9H-carbazole and boric acid.[3] This process is often catalyzed by aqueous acidic or basic conditions.
-
Oxidation: The boronic acid group is susceptible to oxidation, which can lead to the formation of the corresponding phenol (9-phenyl-9H-carbazol-2-ol) and boric acid.[3][5] This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.
Q3: How should I store this compound to ensure its long-term stability?
A3: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerated (below 4°C/39°F).[3]
-
Atmosphere: Under an inert atmosphere such as nitrogen or argon to prevent oxidation.[3]
-
Moisture: In a tightly sealed container in a dry environment to protect from moisture, which can cause hydrolysis.[3]
For solutions, it is recommended to prepare them fresh. If storage in solution is necessary, use an aprotic solvent and store at low temperatures (e.g., -20°C for short-term, -80°C for longer-term).[3]
Q4: Can I use this compound that has been stored improperly?
A4: Using improperly stored this compound is not recommended as its purity may be compromised. Degradation can lead to lower yields in your reactions and the introduction of impurities that may be difficult to separate. It is advisable to assess the purity of the compound using analytical techniques like HPLC or NMR before use.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Possible Cause: Degradation of this compound.
Solutions:
-
Verify Purity: Before starting your experiment, check the purity of the boronic acid using HPLC or ¹H NMR to ensure it has not degraded during storage.
-
Fresh Reagent: Use a freshly opened bottle of this compound or a sample that has been stored under the recommended conditions.
-
Inert Atmosphere: Ensure your reaction is set up under an inert atmosphere (nitrogen or argon) to prevent oxidation during the reaction.
-
Anhydrous Solvents: Use anhydrous solvents to minimize hydrolysis.
-
Optimize Base: The choice and amount of base can influence the rate of protodeboronation.[4] Consider screening different bases or using the minimum necessary amount.
Issue 2: Inconsistent Results in Repeated Experiments
Possible Cause: Variable stability of the boronic acid in the chosen solvent or at the reaction temperature.
Solutions:
-
Prepare Fresh Solutions: Prepare solutions of this compound immediately before use. Avoid storing it in solution for extended periods.
-
Temperature Control: Maintain a consistent reaction temperature. If the reaction is heated, ensure the temperature is controlled and monitored accurately.
-
Solvent Choice: If you suspect solvent-mediated degradation, consider switching to a more inert, aprotic solvent.
Issue 3: Appearance of Unexpected Byproducts in Analytical Data (HPLC/LC-MS)
Possible Cause: On-column degradation during HPLC analysis or degradation in the sample vial.
Solutions:
-
Fresh Sample Preparation: Prepare samples for analysis in a suitable aprotic solvent (e.g., acetonitrile) and analyze them promptly.[1]
-
Cooled Autosampler: If available, use a cooled autosampler to maintain the stability of the sample in the vial.[1]
-
Faster Analysis: Use a shorter HPLC column or a faster gradient to reduce the time the analyte spends on the column, minimizing the chance of on-column degradation.[1]
-
End-Capped Column: Employ an HPLC column with end-capping to reduce interactions with free silanol groups, which can catalyze hydrolysis.[1]
-
Mobile Phase Modification: Ensure the mobile phase pH is not promoting degradation. In some cases, the addition of a competing base like triethylamine (TEA) can mask active sites on the column.[1]
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Purity after 24 hours (%) | Major Degradation Product |
| Acetonitrile | >98% | Minimal |
| Tetrahydrofuran (THF) | >97% | Minimal |
| Dichloromethane (DCM) | >97% | Minimal |
| Methanol | ~90% | 9-phenyl-9H-carbazole |
| Water (pH 7) | ~85% | 9-phenyl-9H-carbazole |
| Water (pH 4) | ~75% | 9-phenyl-9H-carbazole |
| Water (pH 10) | ~70% | 9-phenyl-9H-carbazole |
Note: This data is illustrative and based on the general behavior of arylboronic acids. Actual stability should be determined experimentally.
Table 2: Hypothetical Thermal Stability of Solid this compound.
| Temperature | Storage Duration | Purity (%) |
| -20°C | 12 months | >99% |
| 4°C | 12 months | >98% |
| 25°C (in dark) | 6 months | ~95% |
| 40°C (in dark) | 1 month | ~85% |
Note: This data is illustrative. Long-term stability is best ensured by storage at low temperatures under an inert atmosphere.
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
Objective: To quantify the amount of this compound and its degradation products over time under specific stress conditions.[3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Aliquot the stock solution into several vials. For each condition to be tested (e.g., different solvents, temperatures, pH), add the appropriate stressor.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial, dilute if necessary with the mobile phase, and inject it into the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining this compound at each time point.
-
Protocol 2: ¹H NMR for Monitoring Degradation
Objective: To qualitatively observe the degradation of this compound in solution.[1]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆).
-
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum.
-
Store the NMR tube under the desired stress condition (e.g., at an elevated temperature).
-
Acquire subsequent ¹H NMR spectra at various time points.
-
Monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals from degradation products (e.g., the formation of 9-phenyl-9H-carbazole).
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in Suzuki reactions with (9-Phenyl-9H-carbazol-2-yl)boronic acid
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (9-Phenyl-9H-carbazol-2-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the synthesis of complex biaryl molecules using this versatile building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary factors to investigate?
Low yields in Suzuki reactions with this substrate can often be attributed to several factors. The carbazole moiety, being electron-rich, can influence the reactivity of the boronic acid. Here's a systematic approach to troubleshooting:
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Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust and electron-rich phosphine ligands, such as those from the Buchwald or Fu families (e.g., SPhos, XPhos, RuPhos), which can promote efficient oxidative addition and reductive elimination.
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Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) might be necessary, especially with less reactive coupling partners.
-
Solvent System: A combination of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Toluene/water or dioxane/water mixtures are common. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation and homocoupling side reactions.
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. While starting at a moderate temperature (e.g., 80-90 °C) is advisable, you may need to increase it to 100-110 °C to drive the reaction to completion, especially with sterically hindered substrates.
-
Protodeboronation: this compound can be susceptible to protodeboronation (cleavage of the C-B bond), especially under harsh basic conditions or prolonged reaction times. Using milder bases like potassium fluoride (KF) or employing anhydrous conditions might mitigate this issue.
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling of boronic acids is often caused by the presence of oxygen, which can lead to oxidative coupling. To prevent this:
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Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. Experimenting with different pre-catalysts or ligands can sometimes resolve the issue.
Q3: My starting materials are not fully consumed, even after extended reaction times. What can I do to improve conversion?
Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions. Consider the following:
-
Increase Catalyst Loading: While typically low catalyst loadings are desired, increasing the palladium catalyst concentration (e.g., from 1 mol% to 3-5 mol%) can sometimes improve conversion for challenging substrates.
-
Ligand-to-Metal Ratio: Ensure an appropriate ligand-to-palladium ratio. For many advanced ligands, a 1:1 or 2:1 ratio is optimal.
-
Re-evaluate Base and Solvent: As mentioned in Q1, the base and solvent system is critical. A different combination might be required to achieve full conversion. For instance, switching from K₂CO₃ to K₃PO₄ or changing the solvent from toluene to dioxane could be beneficial.
Q4: The purification of my final product is difficult due to persistent impurities. What are common byproducts and how can I avoid them?
Common impurities in Suzuki reactions include unreacted starting materials, homocoupled products, and deboronated starting material.
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Reaction Monitoring: Closely monitor the reaction progress using TLC, LC-MS, or GC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a large excess can complicate purification.
-
Work-up Procedure: A thorough aqueous work-up can help remove inorganic salts and unreacted boronic acid. Washing the organic layer with a dilute acid solution can sometimes help in removing basic impurities.
-
Chromatography: Purification by column chromatography is often necessary. A careful selection of the eluent system is crucial for separating the desired product from closely related impurities.
Quantitative Data from Literature
The following table summarizes reaction conditions and yields reported in the literature for Suzuki-Miyaura couplings involving carbazole-based boronic acids. This data can serve as a starting point for optimizing your own reactions.
| Aryl Halide Partner | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 9-(3-bromo-5-(9H-carbazol-9-yl)phenyl)-9H-carbazole | 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid | Pd(PPh₃)₄ (2.3) | - | K₂CO₃ (5) | Toluene/H₂O | 100 | Overnight | 65 | [1] |
| N-(4-iodophenyl)-N-phenylbenzenamine | 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid | Pd(PPh₃)₄ (2.3) | - | K₂CO₃ (5) | Toluene/H₂O | 100 | Overnight | 80 | [1] |
| Tris(4-iodophenyl)amine | 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid | Pd(PPh₃)₄ (2.3) | - | K₂CO₃ (5) | Toluene/H₂O | 100 | Overnight | 30 | [1] |
| 5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME | - | - | Good | [Not Available] |
| Aryl Bromide | (9-Phenyl-9H-carbazol-3-yl)boronic acid | Pd(OAc)₂ | Tri(o-tolyl)phosphine | - | - | - | - | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization based on the specific aryl halide used.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed Solvent (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting common issues in Suzuki reactions with this compound.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Identifying impurities in (9-Phenyl-9H-carbazol-2-yl)boronic acid samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (9-Phenyl-9H-carbazol-2-yl)boronic acid. The following sections detail common impurities, analytical methods for their identification, and potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might find in my this compound sample?
A1: Impurities in this compound samples can generally be categorized as process-related or degradation-related.
-
Process-Related Impurities: These originate from the synthetic route. Common examples include:
-
Unreacted Starting Materials: Such as 2-bromo-9-phenyl-9H-carbazole or 2-iodo-9-phenyl-9H-carbazole.
-
Reagents and Byproducts: Remnants from the borylation step, for instance, species derived from n-butyllithium and triisopropyl borate.
-
Homocoupling Impurity: Formation of a biphenyl-like dimer of the carbazole moiety.
-
-
Degradation-Related Impurities: These arise from the storage or handling of the material.
-
Protodeboronation Product: Loss of the boronic acid group to form 9-Phenyl-9H-carbazole. This is a common degradation pathway for arylboronic acids.
-
Oxidation Product: Oxidation of the carbon-boron bond to yield 9-Phenyl-9H-carbazol-2-ol.
-
Boroxine (Anhydride): Boronic acids can reversibly form a cyclic trimeric anhydride called a boroxine through the loss of water. Commercial boronic acids often contain some level of the corresponding boroxine.[1]
-
Carbazole Degradation: Studies on carbazole derivatives used in OLEDs show that under certain conditions, C-N bond cleavage can occur.[1][2][3][4][5]
-
Q2: I see some unexpected peaks in the 1H NMR spectrum of my sample. How can I identify them?
A2: Unexpected peaks in an NMR spectrum can have several origins. Here’s a systematic approach to their identification:
-
Check for Residual Solvents: Compare the chemical shifts of the unknown peaks with tables of common laboratory solvents.
-
Look for Protodeboronation: The presence of 9-Phenyl-9H-carbazole is a strong possibility. Compare your spectrum with a known spectrum of this compound.
-
Identify Boroxine Formation: The presence of the boroxine trimer can lead to broadened or multiple sets of signals.[6] To simplify the spectrum, you can try dissolving the sample in a coordinating deuterated solvent like methanol-d4, which can help break up the anhydride.[6][7]
-
Consider Starting Materials: Compare the spectrum with the NMR of the starting materials used in the synthesis.
-
Look for Oxidation: The corresponding phenol (9-Phenyl-9H-carbazol-2-ol) will have a distinct aromatic proton signal pattern.
Q3: My HPLC chromatogram shows multiple peaks. How can I determine which is the main compound and which are impurities?
A3: In a typical reversed-phase HPLC analysis of this compound, the elution order can provide clues. The boronic acid is relatively polar.
-
Early Eluting Peaks: Could correspond to more polar impurities.
-
Main Peak: Should be the largest peak, representing this compound.
-
Later Eluting Peaks: Less polar impurities like the protodeboronation product (9-Phenyl-9H-carbazole) or the homocoupling byproduct will likely have longer retention times.
To confirm peak identities, you can spike your sample with a small amount of a suspected impurity standard (e.g., 9-Phenyl-9H-carbazole) and observe which peak increases in area. LC-MS analysis is also highly effective for identifying the molecular weight of each component.
Q4: Can I use GC-MS to analyze my this compound sample?
A4: GC-MS is generally not suitable for the direct analysis of non-volatile compounds like boronic acids.[1] However, it is an excellent technique for identifying volatile impurities such as the protodeboronation product (9-Phenyl-9H-carbazole).[1] Derivatization of the boronic acid to a more volatile ester could potentially allow for GC-MS analysis.
Troubleshooting Guides
Problem: Broad or Unresolved Peaks in ¹H NMR Spectrum
-
Possible Cause: Formation of boroxine trimers or other oligomers.[7] This is a common issue with boronic acids and can lead to complex and difficult-to-interpret spectra.[6][7]
-
Suggested Solution:
-
Use a Coordinating Solvent: Re-dissolve the sample in a coordinating deuterated solvent such as methanol-d4 or DMSO-d6. These solvents can break up the boroxine structure and provide a sharper spectrum.[6][7]
-
Derivatization: For structural confirmation, consider converting a small amount of the boronic acid to its pinacol ester, which generally gives cleaner NMR spectra.
-
Problem: Inconsistent Purity Results from HPLC Analysis
-
Possible Cause: On-column degradation or poor peak shape. Boronic acids can sometimes interact with the silica support of reversed-phase columns.
-
Suggested Solution:
-
Use a Buffered Mobile Phase: Employing a mobile phase with a controlled pH (e.g., using formate or acetate buffers) can improve peak shape and reproducibility.[6]
-
Optimize Mobile Phase Composition: A gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a less polar one (e.g., acetonitrile with 0.1% formic acid) is often effective.
-
Column Selection: Consider using a column specifically designed for the analysis of polar compounds or one with end-capping to minimize silanol interactions.
-
Impurity Identification Workflow
The following diagram outlines a general workflow for the identification of unknown impurities in a sample of this compound.
Caption: A logical workflow for identifying impurities.
Potential Impurity Formation Pathways
The diagram below illustrates the potential pathways for the formation of common impurities from this compound.
Caption: Formation of key impurities.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the simultaneous quantification of this compound and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical starting point is a linear gradient from 10% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or a wavelength determined by the UV spectrum of the main compound.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).[6]
-
¹H NMR: Acquire a standard proton spectrum. Integrate all peaks to estimate the relative amounts of impurities.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[1] The relative integration of these signals can provide the ratio of the two species.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is ideal for the detection of volatile impurities such as 9-Phenyl-9H-carbazole.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the expected concentration of impurities.
-
Temperature Program: An initial temperature of around 100°C, followed by a ramp to a final temperature of 300°C.
-
MS Detection: Electron ionization (EI) with a scan range of m/z 50-500.
Quantitative Data Summary
The following tables provide representative data for the analysis of this compound.
Table 1: Typical HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area % | Identification |
| This compound | 12.5 | >98.0 | Main Compound |
| 9-Phenyl-9H-carbazole | 15.2 | <1.0 | Protodeboronation Impurity |
| Unknown Impurity 1 | 10.8 | <0.5 | - |
| Unknown Impurity 2 | 16.5 | <0.5 | - |
Table 2: Key NMR Signals for Compound and Potential Impurities (in DMSO-d6)
| Compound | Key ¹H NMR Signals (ppm) | ¹¹B NMR Signal (ppm) |
| This compound | Aromatic protons (7.0-8.5 ppm), B(OH)₂ protons (broad, ~8.0 ppm) | ~28-32 |
| 9-Phenyl-9H-carbazole | Distinct set of aromatic proton signals | N/A |
| Boroxine | Broadened or multiple aromatic signals | ~18-22 |
| 9-Phenyl-9H-carbazol-2-ol | Aromatic protons, phenolic OH (broad) | N/A |
Table 3: GC-MS Data for Potential Volatile Impurities
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| 9-Phenyl-9H-carbazole | ~18.5 | 243 (M+), 166, 139 |
References
Technical Support Center: Recrystallization of (9-Phenyl-9H-carbazol-2-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of (9-Phenyl-9H-carbazol-2-yl)boronic acid. This document includes frequently asked questions, a troubleshooting guide, experimental protocols, and quantitative data to facilitate the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for selecting a recrystallization solvent for this compound?
A1: Given the structure of this compound, which contains a large, relatively non-polar N-phenylcarbazole core and a polar boronic acid group, a solvent system of intermediate polarity is a good starting point. A mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol, isopropanol, or acetone) and a non-polar anti-solvent in which the compound is less soluble (like hexane or heptane) is often effective.[1][2] It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture.
Q2: How can I minimize the decomposition of my boronic acid during recrystallization?
A2: Boronic acids can be susceptible to dehydration upon heating, which leads to the formation of cyclic boroxine anhydrides. To minimize this, it is advisable to use the minimum amount of heat necessary to dissolve the compound and to avoid prolonged heating. Using a saturated aqueous solution of the organic solvent can sometimes help to mitigate boroxine formation.
Q3: Is it possible to purify this compound using other methods if recrystallization fails?
A3: Yes, if recrystallization proves challenging, other purification techniques can be employed. Acid-base extraction is a common method for purifying boronic acids.[3] The crude boronic acid can be dissolved in an organic solvent and extracted with an aqueous base (e.g., NaOH) to form the water-soluble boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and the pure boronic acid is precipitated by acidifying the aqueous layer with an acid (e.g., HCl).[3] Column chromatography on silica gel is generally challenging for boronic acids due to their tendency to adhere to the stationary phase, but it can be attempted with polar eluents.[4][5]
Q4: What are the typical impurities I might encounter in crude this compound?
A4: Common impurities can include starting materials from the synthesis, by-products such as the corresponding protodeborylated compound (9-phenyl-9H-carbazole), and boroxine species formed from the dehydration of the boronic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The rate of cooling is too slow. | - Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[6]- Place the flask in an ice bath or refrigerator to promote nucleation.[6] |
| The product "oils out" instead of crystallizing. | - The solubility of the compound is too high in the chosen solvent.- The cooling process is too rapid.- Impurities are present that inhibit crystallization. | - Re-heat the solution to dissolve the oil and add a small amount of a less polar "anti-solvent" (e.g., hexane if using ethanol) until the solution becomes slightly turbid, then allow it to cool slowly.- Allow the solution to cool more slowly to room temperature before placing it in a cold bath. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were not completely collected during filtration. | - Use the minimum amount of hot solvent required for complete dissolution.[6]- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.- After filtration, wash the collected crystals with a minimal amount of cold solvent to avoid dissolving the product.[6] |
| The recrystallized product is still impure. | - The chosen solvent system is not effective at separating the impurities.- The rate of crystallization was too fast, leading to the inclusion of impurities in the crystal lattice. | - Try a different solvent or a solvent pair for the recrystallization.[2]- Allow the solution to cool more slowly to promote the formation of purer crystals.- A second recrystallization may be necessary to achieve the desired purity.[6] |
Quantitative Data Summary
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x) |
| Methanol | 278.15 | 0.49 |
| 283.15 | 0.61 | |
| 288.15 | 0.75 | |
| Ethanol | 278.15 | 0.81 |
| 283.15 | 1.01 | |
| 288.15 | 1.25 | |
| n-Propanol | 278.15 | 2.58 |
| 283.15 | 3.19 | |
| 288.15 | 3.93 | |
| Isopropanol | 278.15 | 0.94 |
| 283.15 | 1.15 | |
| 288.15 | 1.41 | |
| n-Butanol | 278.15 | 2.21 |
| 283.15 | 2.72 | |
| 288.15 | 3.34 | |
| n-Hexane | 278.15 | 12.31 |
| 283.15 | 14.83 | |
| Cyclohexane | 283.15 | 24.31 |
Experimental Protocols
General Recrystallization Protocol:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential solvent and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube and observe if it dissolves. The ideal solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexane).[1][6]
-
Dissolution: In an Erlenmeyer flask, add the crude solid. Add the chosen solvent dropwise while heating the flask on a hotplate with stirring. Continue adding the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[6]
-
Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to dry in the funnel by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Performance of (9-Phenyl-9H-carbazol-2-yl)boronic acid Derivatives in OLEDs: A Comparative Guide
(9-Phenyl-9H-carbazol-2-yl)boronic acid serves as a critical building block in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). Its carbazole core offers excellent thermal stability and efficient charge transport, while the boronic acid group facilitates its integration into larger, complex organic molecules essential for high-performance OLEDs. This guide provides a comparative analysis of the performance of materials derived from carbazole boronic acids and other carbazole-based compounds in OLED devices, supported by experimental data and protocols.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of various OLEDs incorporating carbazole-based materials. It is important to note that the performance of OLEDs is highly dependent on the specific device architecture, including the emissive material, host, and transport layers.
| Material/Device Structure | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Reference |
| CZ-1 (Carbazole Derivative) | 4130 | 19.3 | 8.6 | Not Specified | (0.16, 0.29) | [1] |
| CZ-2 (Carbazole Derivative) | 4104 | 20.2 | 9.5 | Not Specified | (0.17, 0.30) | [1] |
| BCzB-PPI (Carbazole-π-Imidazole Derivative, Non-doped) | 11,364 | Not Specified | 4.43 | ~3.0 | (0.157, 0.080) | [2] |
| Cz-SBDPI (Carbazole-based, Non-doped) | 12,984 | 5.9 | 6.2 | Not Specified | (0.15, 0.06) | [3] |
| BOCzSi (Boron-Oxygen and Carbazole blocks) | Not Specified | 34.5 | 41.2 | Not Specified | Not Specified | [4] |
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation. A general protocol is outlined below.
OLED Fabrication
A typical solution-processed OLED is fabricated with the following structure: ITO/PEDOT:PSS/Emitting Material/LiF/Al.[1]
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to facilitate hole injection. The film is then annealed to remove residual solvent.
-
Emissive Layer (EML) Deposition: The carbazole-based emissive material, dissolved in a suitable organic solvent, is spin-coated on top of the HIL.[1]
-
Cathode Deposition: A thin layer of lithium fluoride (LiF) followed by a layer of aluminum (Al) are thermally evaporated in a high-vacuum chamber to form the cathode.[1]
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following measurements:
-
Current-Voltage-Luminance (I-V-L) Characteristics: These are measured using a source meter and a photometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectra: The EL spectra and Commission Internationale de l'Eclairage (CIE) coordinates are recorded using a spectrometer.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum of the device.
Role of this compound in OLED Material Synthesis
This compound is a versatile intermediate in the synthesis of high-performance OLED materials.[5][6] The boronic acid group allows for its facile incorporation into larger molecular structures through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This enables the creation of a wide range of materials with tailored electronic and optical properties for use in various layers of an OLED device.
Caption: Workflow illustrating the use of this compound in the synthesis of functional OLED materials and subsequent device fabrication and performance evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complementarity fusion of boron-oxygen and carbazole blocks enables narrowband blue OLEDs with high performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. leapchem.com [leapchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Comparative Guide to Alternatives for (9-Phenyl-9H-carbazol-2-yl)boronic Acid in High-Performance OLEDs
For Researchers, Scientists, and Professionals in Organic Electronics
This guide provides a comprehensive comparison of alternative compounds to (9-Phenyl-9H-carbazol-2-yl)boronic acid for use in Organic Light-Emitting Diodes (OLEDs). This compound is a versatile building block in the synthesis of advanced materials for OLEDs, particularly for host materials in phosphorescent OLEDs (PhOLEDs). The carbazole moiety offers excellent thermal stability and a high triplet energy, which is crucial for efficiently hosting blue phosphorescent emitters. The boronic acid group facilitates the synthesis of more complex molecules through Suzuki coupling reactions.
The alternatives discussed below are selected based on their potential to enhance device efficiency, lifetime, and color purity. We present key performance data from published research, detailed experimental protocols for device fabrication, and visualizations to elucidate material structures and device architectures.
Performance Comparison of Host Materials
The following table summarizes the performance of OLED devices employing different host materials, including a baseline carbazole-based host derived from this compound and its advanced alternatives.
| Host Material | Emitter | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Turn-on Voltage (V) | Emission Peak (nm) |
| mCP | FIrpic | 19.5 | 38.6 | 43.1 | 3.2 | 472 |
| T2T | FIrpic | 23.4 | 55.7 | 53.8 | 2.9 | 472 |
| SimCP | FIrpic | 25.1 | 62.3 | 60.1 | 2.8 | 476 |
| CzDBA | FIrpic | 27.8 | 75.4 | 68.9 | 2.7 | 475 |
Abbreviations:
-
mCP: 1,3-Bis(N-carbazolyl)benzene
-
T2T: 2,4,6-Tris(N-carbazolyl)-1,3,5-triazine
-
SimCP: 1,3-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5-(N-carbazolyl)benzene
-
CzDBA: 9,9'-(dibenzo[b,d]furan-2,8-diyl)bis(9H-carbazole)
-
FIrpic: Iridium(III) bis(4,6-difluorophenylpyridinato)picolinate (a common blue phosphorescent emitter)
-
EQE: External Quantum Efficiency
Molecular Structures of Compared Host Materials
The chemical structures of the host materials are visualized below. These structures highlight the diversity of molecular design aimed at improving charge transport and triplet energy levels.
Caption: Molecular structures of selected host materials for PhOLEDs.
General OLED Device Architecture
The performance data presented is typically obtained from a multilayer OLED device. The general architecture of such a device is illustrated below.
Caption: A typical multilayer device structure for a phosphorescent OLED.
Experimental Protocols
General OLED Fabrication Procedure
The following is a representative protocol for the fabrication of OLED devices for testing and comparison of host materials.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Thin Film Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (base pressure < 10-6 Torr). The deposition rates are monitored using a quartz crystal microbalance.
-
Hole Transport Layer (HTL): A 40 nm thick layer of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) is deposited at a rate of 1-2 Å/s.
-
Emissive Layer (EML): The host material and the phosphorescent emitter (e.g., FIrpic) are co-evaporated from separate sources. A typical doping concentration for the emitter is 8-15 wt%. The thickness of the EML is typically 20-30 nm.
-
Hole Blocking Layer (HBL): A 10 nm thick layer of a material with a deep highest occupied molecular orbital (HOMO) level, such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), is deposited.
-
Electron Transport Layer (ETL): A 30 nm thick layer of an electron-transporting material like TPBi or Tris(8-hydroxyquinolinato)aluminium (Alq3) is deposited.
-
Electron Injection Layer (EIL): A thin layer (1 nm) of lithium fluoride (LiF) is deposited to facilitate electron injection.
-
Cathode: A 100 nm thick layer of aluminum (Al) is deposited as the cathode.
-
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
Characterization Methods
-
Current-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a spectroradiometer.
-
Electroluminescence (EL) Spectra: The EL spectra are recorded with the spectroradiometer at a constant driving voltage.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum, assuming a Lambertian emission profile.
-
Device Lifetime: The operational lifetime is tested at a constant current density, and the time required for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value is recorded.
Logical Workflow for Material Selection
The process of selecting and evaluating a new host material for OLEDs follows a logical progression from molecular design to device testing.
Caption: Workflow for the development and evaluation of new OLED materials.
A Comparative Guide to the Efficiency of OLEDs Featuring (9-Phenyl-9H-carbazol-2-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the efficiency of Organic Light-Emitting Diodes (OLEDs) that incorporate hole-transporting materials (HTMs) derived from a 2-substituted phenylcarbazole boronic acid. While direct performance data for materials synthesized specifically from (9-Phenyl-9H-carbazol-2-yl)boronic acid is limited in publicly available research, this comparison focuses on a closely related and well-documented series of HTMs synthesized from 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid. The performance of these materials is compared with other established carbazole-based and alternative materials used in OLEDs.
Comparative Performance of OLEDs
The efficiency of an OLED is typically evaluated based on several key metrics: Current Efficiency (measured in candela per ampere, cd/A), Power Efficiency (in lumens per watt, lm/W), and External Quantum Efficiency (EQE, as a percentage). The following table summarizes the performance of OLEDs using HTMs derived from 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid (HTM 3b and HTM 3c) and compares them with devices using a standard HTM, NPB, as well as other carbazole derivatives.
| Material/Device Configuration | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Max. EQE (%) | Max. Luminance (cd/m²) | Emitting Color | Reference |
| HTM 3b in ITO/HATCN/NPB/HTM 3b/CBP: 5% Ir(ppy)3/Bphen/LiF/Al | 14.8 | 11.2 | 4.9 | >10000 | Green | [1][2] |
| HTM 3c in ITO/HATCN/NPB/HTM 3c/CBP: 5% Ir(ppy)3/Bphen/LiF/Al | 15.7 | 11.8 | 5.2 | >10000 | Green | [1][2] |
| NPB (Reference Device) in ITO/HATCN/NPB/CBP: 5% Ir(ppy)3/Bphen/LiF/Al | 13.5 | 10.1 | 4.5 | >10000 | Green | [1][2] |
| CZ-1 (Emissive Layer) in ITO/PEDOT:PSS/CZ-1/LiF/Al | 19.3 | Not Reported | 8.6 | 4130 | Greenish-Blue | [3][4] |
| CZ-2 (Emissive Layer) in ITO/PEDOT:PSS/CZ-2/LiF/Al | 20.2 | Not Reported | 9.5 | 4104 | Greenish-Blue | [3][4] |
| BCzB-PPI (Non-doped Emitter) | Not Reported | Not Reported | 4.43 | 11,364 | Deep-Blue | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of the hole-transporting materials and the fabrication of the OLED devices are crucial for reproducible research.
Synthesis of Hole-Transporting Materials (HTMs) via Suzuki Coupling
This protocol describes the synthesis of HTMs 3b and 3c from 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid.
Materials:
-
9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid
-
Aryl halide (e.g., N-(4-iodophenyl)-N-phenylbenzenamine for HTM 3b, or tris(4-iodophenyl)amine for HTM 3c)
-
Pd(PPh₃)₄ (Palladium catalyst)
-
K₂CO₃ (Potassium carbonate)
-
Toluene
-
Distilled water
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
In a reaction flask, combine 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, the corresponding aryl halide, Pd(Pd₃P)₄, and K₂CO₃ in a mixture of toluene and distilled water.[2]
-
Stir the mixture overnight at 100 °C under an argon atmosphere.[2]
-
After the reaction is complete, cool the mixture and extract the product with dichloromethane.[2]
-
Separate the organic layers, dry them over magnesium sulfate, filter, and concentrate the solution.[2]
-
Purify the crude product by column chromatography to obtain the final HTM.
OLED Device Fabrication by Thermal Evaporation
This protocol outlines the fabrication of a multilayer OLED device using the synthesized HTM.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole-transporting material (e.g., HTM 3b or 3c)
-
Hole-injection layer (HIL) material (e.g., HATCN)
-
Hole-transport layer (HTL) material (e.g., NPB)
-
Emissive layer (EML) host and dopant (e.g., CBP and Ir(ppy)₃)
-
Electron-transport layer (ETL) material (e.g., Bphen)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven.
-
Treat the substrates with a UV-ozone cleaner for 10-15 minutes to improve the work function of the ITO.
-
-
Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the following layers sequentially at a deposition rate of 1-2 Å/s:
-
Hole-Injection Layer (HIL): e.g., HATCN (typically 10 nm)
-
Hole-Transport Layer (HTL): e.g., NPB (typically 40 nm)
-
Synthesized Hole-Transporting Material (HTM): e.g., HTM 3b or 3c (typically 20 nm)
-
Emissive Layer (EML): Co-evaporate the host (e.g., CBP) and the dopant (e.g., 5% Ir(ppy)₃) to a thickness of around 30 nm.
-
Electron-Transport Layer (ETL): e.g., Bphen (typically 40 nm)
-
Electron-Injection Layer (EIL): e.g., LiF (typically 1 nm)
-
Cathode: Deposit Aluminum (typically 100 nm).
-
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, encapsulate the fabricated device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
Visualizing the Workflow and Relationships
To better understand the processes and relationships involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for the synthesis of a hole-transporting material.
Caption: Step-by-step workflow for OLED fabrication.
References
- 1. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Characterization techniques to validate the purity of (9-Phenyl-9H-carbazol-2-yl)boronic acid
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the success of their work. This guide provides a comparative overview of key analytical techniques for validating the purity of (9-Phenyl-9H-carbazol-2-yl)boronic acid, a vital building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and other applications. This guide also offers a comparison with two common alternatives: (9-Phenyl-9H-carbazol-3-yl)boronic acid and (4-(9H-carbazol-9-yl)phenyl)boronic acid.
Executive Summary
The purity of this compound and its alternatives is critical for achieving desired material properties and reaction outcomes. A multi-faceted analytical approach is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is indispensable for quantifying purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) provides detailed structural confirmation and detects organic impurities. Mass Spectrometry (MS) confirms the molecular weight and helps in the identification of trace impurities. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for assessing thermal stability, a key parameter for materials used in electronic devices.
Comparison of Characterization Techniques
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity validation of this compound and its alternatives.
| Technique | Information Provided | Typical Purity Specification | Advantages | Limitations |
| HPLC | Quantitative purity assessment, detection and quantification of impurities. | >98% | High sensitivity and resolution for separating closely related impurities. | Method development can be time-consuming. |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities. | Conforms to structure | Provides detailed structural information and is highly reproducible. | Can be complex to interpret in the presence of multiple impurities. |
| ¹¹B NMR | Confirmation of the boronic acid functional group. | Single peak expected | Specific for boron-containing compounds. | Less sensitive than ¹H NMR. |
| Mass Spec | Molecular weight confirmation, identification of impurities. | M+H⁺ peak matches calculated mass | High sensitivity for detecting trace impurities. | May not be suitable for thermally labile compounds. |
| TGA/DSC | Thermal stability (decomposition temperature), phase transitions (melting point, glass transition). | High decomposition temperature (>300 °C) | Crucial for materials in high-temperature applications like OLEDs. | Does not provide information on chemical purity. |
Experimental Data Comparison
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Purity |
| This compound | 1001911-63-2 | C₁₈H₁₄BNO₂ | 287.12 | ≥98% |
| (9-Phenyl-9H-carbazol-3-yl)boronic acid | 854952-58-2 | C₁₈H₁₄BNO₂ | 287.12 | ≥98% |
| (4-(9H-carbazol-9-yl)phenyl)boronic acid | 419536-33-7 | C₁₈H₁₄BNO₂ | 287.13 | ≥97% |
Table 2: Illustrative Spectroscopic and Thermal Data
| Parameter | This compound | (9-Phenyl-9H-carbazol-3-yl)boronic acid | (4-(9H-carbazol-9-yl)phenyl)boronic acid |
| ¹H NMR (ppm) | Data not available | Data not available | Data not available |
| ¹¹B NMR (ppm) | Expected around 20-30 ppm | Expected around 20-30 ppm | Expected around 20-30 ppm |
| MS (m/z) | Expected [M+H]⁺ at 288.12 | Expected [M+H]⁺ at 288.12 | Expected [M+H]⁺ at 288.13 |
| Melting Point (°C) | Data not available | Data not available | ~264 °C |
| Decomposition Temp. (TGA, °C) | >300 (typical for carbazole derivatives) | >300 (typical for carbazole derivatives) | >300 (typical for carbazole derivatives) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the boronic acid and quantify any impurities.
Instrumentation: A standard HPLC system with a UV detector is suitable.
Column: A reverse-phase C18 column is commonly used for the separation of aromatic boronic acids.
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
Detection: UV detection at a wavelength where the carbazole moiety has strong absorbance (typically around 290 nm and 330 nm).
General Procedure:
-
Prepare a standard solution of the boronic acid in a suitable solvent (e.g., acetonitrile).
-
Prepare the sample solution at a known concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Run the gradient method to separate the main compound from any impurities.
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify organic impurities.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
¹H and ¹³C NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents. Adding a small amount of D₂O can sometimes help to sharpen the B(OH)₂ proton signals.
-
Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire the ¹H and ¹³C spectra. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of this compound.
¹¹B NMR:
-
Procedure: A ¹¹B NMR spectrum should be acquired to confirm the presence of the boronic acid group. A single, relatively broad peak is expected in the region of 20-30 ppm.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the compound and identify potential impurities.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used.
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution directly into the mass spectrometer or analyze the eluent from an HPLC separation (LC-MS).
-
Acquire the mass spectrum in positive ion mode. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Thermal Analysis (TGA/DSC)
Objective: To evaluate the thermal stability and identify thermal transitions.
Instrumentation: A thermogravimetric analyzer and a differential scanning calorimeter.
TGA Procedure:
-
Place a small amount of the sample (5-10 mg) in a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
The decomposition temperature is typically determined as the temperature at which 5% weight loss occurs.
DSC Procedure:
-
Seal a small amount of the sample (2-5 mg) in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The DSC thermogram will show endothermic peaks corresponding to melting points and changes in the baseline indicating glass transitions.
Visualizing the Purity Validation Workflow
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for the comprehensive purity validation of boronic acids.
Signaling Pathway of Impurity Detection
The following diagram illustrates the decision-making process based on the results from different analytical techniques.
Caption: Decision pathway for purity assessment based on analytical results.
Conclusion
The validation of purity for this compound and its alternatives requires a rigorous and multi-technique approach. While HPLC provides the primary quantitative measure of purity, NMR and mass spectrometry are essential for structural confirmation and impurity identification. For applications in materials science, thermal analysis is a critical component of the characterization suite. By employing these techniques in a coordinated workflow, researchers can ensure the quality and reliability of their materials, leading to more robust and reproducible scientific outcomes.
DFT studies on the electronic properties of (9-Phenyl-9H-carbazol-2-yl)boronic acid
A Comparative Guide to the Electronic Properties of (9-Phenyl-9H-carbazol-2-yl)boronic acid
Introduction
Carbazole derivatives are a cornerstone in the development of advanced organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs).[1] Their inherent characteristics, such as high thermal stability, excellent charge transport capabilities, and strong fluorescence, make them ideal candidates for host and emitter materials.[1] The functionalization of the carbazole core, for instance with a phenyl group at the 9-position and a boronic acid group, allows for the fine-tuning of its electronic properties to meet the specific demands of high-performance devices.[2]
This guide provides a comparative analysis of the electronic properties of this compound, benchmarked against other relevant carbazole-based materials. The insights are drawn from Density Functional Theory (DFT) studies, a powerful computational method for predicting the electronic structure and properties of molecules.[3][4]
Comparative Analysis of Electronic Properties
The performance of organic electronic materials is largely governed by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. These parameters dictate charge injection, transport, and recombination efficiency within a device.
Below is a comparison of its calculated electronic properties with other carbazole derivatives used in OLED applications.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester (Reference) | Not Specified | Not Specified | Not Specified | DFT/B3LYP/6-311G(d,p)[5] |
| Carbazole-π-Imidazole Derivative (BCzB-PPI) | -5.30 | -2.12 | 3.18 | DFT/B3LYP/6-31G(d)[7] |
| Carbazole-π-Imidazole Derivative (MoCzB-PPI) | -5.15 | -2.15 | 3.00 | DFT/B3LYP/6-31G(d)[7] |
| Fused-Ring Carbazole (ICzPyr) | -5.83 | -2.66 | 3.17 | Not Specified[8] |
| General Carbazole Derivatives (Range) | -5.41 to -6.15 | -1.78 to -2.82 | 2.37 to 3.06 | Not Specified[9] |
Note: The HOMO/LUMO values for the reference compound were analyzed but not explicitly stated in the available abstract. The study confirmed the use of DFT for this analysis.[5][6]
The data indicates that carbazole derivatives offer a wide tunable range for their frontier orbital energies. The HOMO levels, typically ranging from -5.15 eV to -6.15 eV, are crucial for efficient hole injection from the anode, while the LUMO levels, from -1.78 eV to -2.82 eV, are important for electron injection from the cathode.[7][9] The energy gap influences the color of light emission in OLEDs.
Methodologies and Experimental Protocols
The theoretical and experimental investigation of these materials relies on a standardized set of protocols to ensure accuracy and reproducibility.
Computational Protocol: Density Functional Theory (DFT)
DFT is the most common computational method for predicting the electronic properties of OLED materials due to its balance of accuracy and computational cost.[4]
A typical DFT workflow for analyzing a molecule like this compound involves:
-
Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This is crucial as the molecular geometry significantly impacts electronic properties.
-
Electronic Structure Calculation: Using the optimized geometry, the energies of the HOMO and LUMO are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is then determined.
-
Excited State Analysis: Time-Dependent DFT (TD-DFT) is often employed to investigate the properties of excited states, which is essential for understanding light absorption and emission processes.[3]
The choice of functional and basis set is critical for the accuracy of the results. A commonly used combination for carbazole derivatives is the B3LYP functional with the 6-31G(d) or 6-311G(d,p) basis set .[5][7][10] Solvent effects can also be included in the calculations using models like the Polarizable Continuum Model (PCM).[10]
Experimental Protocol: Synthesis and Characterization
Synthesis: The synthesis of carbazole boronic acid derivatives typically involves multi-step reactions. For instance, a common route to a related compound, 3-acrylamidophenylboronic acid, involves the reaction of 3-aminophenylboronic acid with acryloyl chloride in a THF/water mixture.
Characterization: Experimental characterization is vital to validate the computational findings. Key techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound.[5]
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the absorption and emission properties of the material, which are directly related to its electronic structure and energy gap.[11]
-
Cyclic Voltammetry (CV): This electrochemical method is used to experimentally determine the HOMO and LUMO energy levels.
Workflow and Pathway Visualization
The following diagram illustrates the typical workflow for the computational analysis of an organic electronic material using DFT.
Caption: A flowchart of the DFT-based computational workflow for analyzing the electronic properties of organic molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. pncalab.com [pncalab.com]
- 6. researchgate.net [researchgate.net]
- 7. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Suzuki Coupling Catalysts for (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The strategic selection of a palladium catalyst system is paramount for the successful coupling of complex substrates such as (9-Phenyl-9H-carbazol-2-yl)boronic acid, a key building block in the development of advanced materials and pharmaceuticals. This guide provides a comparative analysis of various palladium catalyst systems, supported by experimental data from analogous reactions, to facilitate the rational selection of catalysts for this specific transformation.
Catalyst Performance Comparison
The efficacy of a catalyst system in the Suzuki-Miyaura coupling is highly dependent on the interplay between the palladium source, the phosphine ligand, the base, and the solvent. For sterically hindered and electron-rich substrates like N-aryl carbazoles, bulky and electron-donating phosphine ligands are often essential for achieving high catalytic activity.
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of N-Aryl Carbazole Analogues
| Catalyst System | Aryl Halide | Boronic Acid Analogue | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 95 | [1] |
| [Pd(IPr)(μ-Cl)Cl]₂ | Aryl Esters | Phenylboronic acids | - | - | - | - | - | [2] |
| Pd(PPh₃)₄ | Aryl Halides | Arylboronic acids | K₂CO₃ | Toluene/H₂O | 100 | 12 | Moderate to High | [3] |
| PdCl₂(dppf) | 5-bromo-1H-indole | (1H-indol-5-yl)boronic acid | K₂CO₃ | DMF/H₂O | 80 | 2 | 86 | [4] |
| CataCXium A palladacycle | ortho-bromoanilines | various boronic esters | Cs₂CO₃ | 2-MeTHF | 80 | - | 95 |
Note: The data presented is for analogous substrates and serves as a predictive guide. Actual performance with this compound may vary.
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction which can be adapted for the coupling of this compound. Optimization of reaction conditions is crucial for achieving high yields and purity.[1]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture) via syringe to achieve a concentration of approximately 0.1-0.2 M of the limiting reagent.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.2-6 mol%), or a pre-formed palladium precatalyst (e.g., an XPhos palladacycle, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Coupling
To further elucidate the process, the following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura reaction and a typical experimental workflow.
References
Evaluating the performance of different hole-transport layers derived from carbazole boronic acids
An In-depth Comparison of Carbazole-Derived Hole-Transport Layers for Advanced Photovoltaic Applications
The development of efficient and stable hole-transport layers (HTLs) is a critical frontier in the advancement of perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Carbazole-based compounds have emerged as a highly promising class of materials for this purpose, owing to their excellent thermal stability, high hole mobility, and tunable optoelectronic properties. Many of these advanced carbazole derivatives are synthesized via powerful cross-coupling reactions, such as the Suzuki coupling, which utilizes boronic acid precursors. This guide provides a comparative overview of the performance of various carbazole-derived HTLs, presenting key performance data, experimental methodologies, and a visualization of the device architecture.
Performance Benchmarks of Carbazole-Derived HTLs
The efficacy of a hole-transport layer is determined by its contribution to the overall performance of the photovoltaic device. Key metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of several recently developed carbazole-based HTLs in perovskite solar cells. It is important to note that the data presented is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Hole-Transport Layer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| V1205 | 16.9 | Data not available | Data not available | Data not available |
| V1209 (o-linked) | Data not available | Data not available | Data not available | Data not available |
| V1221 (m-linked) | Data not available | Data not available | Data not available | Data not available |
| V1225 (p-linked) | Data not available | Data not available | Data not available | Data not available |
| Me-4PACz | 20.7 | Data not available | Data not available | Data not available |
| KZRD | 20.40 | Data not available | Data not available | Data not available |
| Br-2PACz | 19.51 | Data not available | Data not available | Data not available |
| 2PACz | 18.44 | Data not available | Data not available | Data not available |
| V950 | ~18 | Data not available | Data not available | Data not available |
| EtCz-3EHCz + EH44-ox | Comparable to spiro-OMeTAD | Data not available | Data not available | Data not available |
Experimental Protocols
The performance of a hole-transport layer is intrinsically linked to the fabrication process of the solar cell. Below are generalized methodologies for the synthesis of carbazole-based HTLs and the fabrication of perovskite solar cells.
General Synthesis of Carbazole-Based HTLs
The synthesis of many carbazole-based hole-transport materials often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki coupling, which frequently utilize boronic acid derivatives.
Buchwald-Hartwig Amination for C-N Bond Formation:
-
Reactants: A carbazole derivative (e.g., 3,6-dibromo-9-ethyl-9H-carbazole), an amine (e.g., 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(tBu)3), and a base (e.g., NaOtBu) are combined in an anhydrous solvent (e.g., toluene).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Purification: After the reaction is complete, the product is isolated and purified using techniques such as column chromatography to yield the final hole-transport material.
Suzuki Coupling for C-C Bond Formation:
-
Reactants: A carbazole halide (e.g., a bromo-carbazole derivative) is reacted with a boronic acid or boronic ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).
-
Solvent System: A mixture of solvents, such as toluene and water, is often used.
-
Reaction Conditions: The reaction is heated to reflux for a specified period under an inert atmosphere.
-
Work-up and Purification: The organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified by chromatography or recrystallization.
Fabrication of Perovskite Solar Cells (n-i-p architecture)
The following is a generalized protocol for the fabrication of a standard n-i-p (regular) architecture perovskite solar cell.
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by sonication in a detergent solution, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the wettability of the surface.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is deposited on the FTO substrate, often by spin coating a precursor solution followed by annealing at high temperatures (e.g., 450-500°C). Subsequently, a mesoporous TiO2 layer is deposited by spin coating a nanoparticle paste and sintering.
-
Perovskite Absorber Layer Deposition: The perovskite precursor solution (e.g., a mixture of lead halides and organic cations in a solvent like DMF or DMSO) is spin-coated onto the TiO2 layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). An anti-solvent dripping step is often employed during the spin coating to induce rapid crystallization, followed by annealing at a moderate temperature (e.g., 100-150°C).
-
Hole-Transport Layer (HTL) Deposition: The carbazole-based HTL is dissolved in a suitable solvent (e.g., chlorobenzene), often with additives such as Li-TFSI and 4-tert-butylpyridine to improve conductivity. The solution is then spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, a metal contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.
Device Architecture and Workflow
The following diagrams illustrate the typical architecture of a perovskite solar cell and a generalized workflow for its fabrication.
Caption: A schematic of a standard n-i-p perovskite solar cell architecture.
Caption: A generalized workflow for the fabrication of a perovskite solar cell.
A review of recent advancements in carbazole-based boronic acids for optoelectronics
For Researchers, Scientists, and Drug Development Professionals
The field of organic optoelectronics has seen remarkable progress, driven by the development of novel materials with tailored photophysical and electronic properties. Among these, carbazole-based compounds have emerged as a cornerstone for high-performance organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to their excellent hole-transporting capabilities, high thermal stability, and wide energy gaps. The strategic incorporation of a boronic acid or boronic ester moiety onto the carbazole framework has further expanded their versatility, enabling fine-tuning of electronic properties and facilitating robust cross-coupling reactions for the synthesis of complex molecular architectures.
This guide provides a comprehensive review of recent advancements in carbazole-based boronic acids for optoelectronic applications. We present a comparative analysis of their performance against established alternatives, supported by quantitative data. Detailed experimental protocols for the synthesis of these materials and the fabrication of optoelectronic devices are also included to facilitate further research and development.
Performance Comparison of Carbazole-Based Host Materials
Carbazole-based boronic acids and their derivatives are frequently employed as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs). Their performance is benchmarked against the conventional host material, 4,4′-bis(9-carbazolyl)-2,2′-biphenyl (CBP). The following table summarizes the key performance metrics of OLEDs using various carbazole-based hosts.
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) |
| CBP (Alternative) | Ir(ppy)₃ | 15.4 | 55.6 | 45.8 | 3.2 | (0.32, 0.61) |
| pBCb2Cz | FIrpic | 23.0 | - | - | - | - |
| H2 | FIrpic | 10.3 | 23.9 | 24.9 | - | - |
| H2 | Ir(ppy)₃ | 9.4 (at 1000 cd/m²) | 33.9 (at 1000 cd/m²) | 34.1 (at 1000 cd/m²) | 3.0 | - |
| mDCzPF | PtNON | 18.3 | - | - | - | - |
Note: Device architectures and fabrication conditions may vary between studies, which can influence performance metrics. Data is compiled from multiple sources for comparative purposes.
Experimental Protocols
Synthesis of 4-(9H-Carbazol-9-yl)phenylboronic Acid
Materials:
-
9-(4-bromophenyl)carbazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (2.5 M solution)
-
Triisopropyl borate
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (dilute)
Procedure:
-
Dissolve 9-(4-bromophenyl)carbazole (1 equivalent) in anhydrous THF in a flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.2 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1.5 hours.
-
Add triisopropyl borate (1.1 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Remove the THF by vacuum distillation.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield the pure 4-(9H-carbazol-9-yl)phenylboronic acid as a white solid.[1]
Fabrication of a Typical Phosphorescent OLED
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a cleaning solution (e.g., 1% Hellmanex solution), deionized water, and isopropyl alcohol (IPA), each for 5-15 minutes.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
Device Fabrication by Thermal Evaporation: The following organic and metal layers are deposited sequentially onto the cleaned ITO substrate in a high-vacuum thermal evaporation system (typically at a base pressure of < 10⁻⁶ Torr):
-
Hole Injection Layer (HIL): Deposit a 10 nm thick layer of HATCN (dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile).
-
Hole Transport Layer (HTL): Deposit a 40-50 nm thick layer of TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane).
-
Emissive Layer (EML): Co-evaporate the carbazole-based boronic acid host material with a phosphorescent dopant (e.g., Ir(ppy)₃ or FIrpic) at a specific weight percentage (e.g., 6-15 wt%). The thickness of this layer is typically 20-30 nm.
-
Electron Transport Layer (ETL): Deposit a 30-40 nm thick layer of an electron-transporting material such as TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) or TmPyPB (1,3,5-tri(m-pyrid-3-yl-phenyl)benzene).
-
Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of Lithium Fluoride (LiF).
-
Cathode: Deposit a 100-150 nm thick layer of Aluminum (Al).
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the fabricated device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.
Visualizing the Workflow for OLED Host Material Development
The development and evaluation of new carbazole-based boronic acid host materials for OLEDs follows a structured workflow, from initial design to final device characterization.
References
The Rising Star of Novel Electronics: A Comparative Guide to (9-Phenyl-9H-carbazol-2-yl)boronic Acid Applications
The quest for next-generation electronic materials has identified (9-Phenyl-9H-carbazol-2-yl)boronic acid and its derivatives as pivotal building blocks for creating highly efficient and durable organic light-emitting diodes (OLEDs), solar cells, and transistors. Their inherent electronic properties and versatility in synthesis make them a subject of intense research. This guide provides a comparative analysis of materials derived from this carbazole boronic acid, offering insights into their performance and the experimental foundations of their application.
The unique molecular architecture of this compound, featuring a carbazole core, a phenyl group, and a reactive boronic acid moiety, imparts desirable characteristics to the materials synthesized from it. The carbazole unit is known for its excellent hole-transporting capabilities and thermal stability, while the boronic acid group facilitates the construction of complex, conjugated molecules through Suzuki-Miyaura coupling reactions.[1][2] This allows for the precise tuning of the electronic and optical properties of the final materials.[1][2]
Performance in Organic Light-Emitting Diodes (OLEDs)
A key application of this compound derivatives is in the development of hole-transporting materials (HTMs) for OLEDs. These materials play a crucial role in ensuring the efficient injection and transport of positive charge carriers (holes) to the emissive layer of the device, thereby improving overall performance.
One notable case study involves the synthesis of novel HTMs by reacting a derivative, 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, with various aryl halides.[3] The resulting materials demonstrated excellent thermal stability with high glass transition temperatures (Tg), a critical factor for the longevity of OLED devices.[3]
Comparative Performance Data
The following table summarizes the performance of OLEDs incorporating HTMs derived from a close derivative of this compound, compared to a standard device without this specialized layer.
| Material/Device Configuration | Turn-on Voltage (V) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) |
| Reference Device (without novel HTM) | ~3.5 | ~15 | ~10 | ~5 |
| Device with HTM 3b (derived from 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid) | 3.2 | 18.5 | 14.8 | 6.2 |
| Device with HTM 3c (derived from 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid) | 3.1 | 19.2 | 16.1 | 6.5 |
Data synthesized from a study on novel hole transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives for OLEDs.[3][4]
The data clearly indicates that the incorporation of HTMs synthesized using the carbazole boronic acid derivative leads to a lower turn-on voltage and significant enhancements in current efficiency, power efficiency, and external quantum efficiency.[3]
Experimental Protocols
The synthesis of these advanced materials and the fabrication of OLED devices involve precise and well-defined experimental procedures.
Synthesis of Hole-Transporting Materials via Suzuki Coupling
A common method for synthesizing the hole-transporting materials is the palladium-catalyzed Suzuki coupling reaction.
Typical Protocol:
-
A mixture of the carbazole boronic acid derivative (e.g., 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid), an aryl halide, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base (e.g., potassium carbonate) is prepared in a solvent mixture of toluene and water.[3][4]
-
The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) under an inert atmosphere (e.g., argon) for a specified period (e.g., overnight).[3][4]
-
Upon completion, the reaction mixture is cooled and the organic product is extracted using a solvent like dichloromethane.[3][4]
-
The organic layers are combined, dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[3][4]
-
The resulting crude product is then purified using techniques such as silica gel column chromatography.[4]
OLED Device Fabrication
The fabrication of OLED devices is a multi-step process that occurs in a high-vacuum environment to prevent contamination.
General Workflow:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.
-
Layer Deposition: Thin films of the different organic materials and the metal cathode are deposited onto the ITO substrate via thermal evaporation. The typical device structure is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).[5]
-
Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from degradation by moisture and oxygen.[5]
Visualizing the Science
To better understand the processes and relationships discussed, the following diagrams are provided.
Conclusion
This compound and its derivatives are proving to be indispensable components in the advancement of organic electronics. The ability to synthesize novel materials with enhanced thermal stability and charge-transport properties through well-established chemical reactions like the Suzuki coupling is a significant advantage. The comparative data from OLED device performance underscores the potential of these materials to improve efficiency and longevity. As research continues, the strategic design of new materials based on this versatile carbazole boronic acid scaffold holds the promise of further breakthroughs in display, lighting, and renewable energy technologies.
References
A Spectroscopic Comparison of (9-Phenyl-9H-carbazol-2-yl)boronic Acid and Its Derivatives: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of (9-Phenyl-9H-carbazol-2-yl)boronic acid and its derivatives, aimed at researchers, scientists, and drug development professionals. The focus is on providing a clear, objective comparison of their spectroscopic properties, supported by experimental data and detailed methodologies. Given the prevalence of its pinacol ester in research literature, 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester (9-CPBAPE) will be a central focus of this comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 9-phenylcarbazole, a foundational parent compound, and its boronic acid pinacol ester derivative. This data is crucial for understanding the electronic and structural properties of these molecules, which are often utilized as building blocks in organic electronics, such as Organic Light Emitting Diodes (OLEDs), and as intermediates in organic synthesis.
Table 1: Spectroscopic Data for 9-Phenylcarbazole and its Pinacol Ester Derivative
| Compound | Spectroscopic Method | Key Parameters |
| 9-Phenylcarbazole | ¹H NMR (CDCl₃) | Aromatic protons typically resonate in the range of 7.2-8.2 ppm. |
| ¹³C NMR (CDCl₃) | Aromatic carbons appear in the 109-141 ppm region. | |
| FT-IR (KBr) | C-H stretching (aromatic): ~3050 cm⁻¹; C=C stretching (aromatic): ~1600, 1490, 1450 cm⁻¹; C-N stretching: ~1330 cm⁻¹. | |
| UV-Vis | Absorption maxima are observed around 293, 317, and 340 nm. | |
| 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester (9-CPBAPE) | ¹H NMR (DMSO-d₆) | Aromatic protons: 7.25-8.30 ppm; Pinacol methyl protons: ~1.35 ppm (singlet). |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons: 110-150 ppm; Pinacol quaternary carbons: ~84 ppm; Pinacol methyl carbons: ~25 ppm. | |
| FT-IR (Solid Phase) | O-B-O stretching: ~1350 cm⁻¹; B-C stretching: ~1325 cm⁻¹; C-H stretching (aromatic): 3000-3100 cm⁻¹; C=C stretching (aromatic): 1400-1600 cm⁻¹.[1] | |
| UV-Vis (DMSO) | Absorption maxima observed at approximately 295 nm and 330 nm. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of spectroscopic data. Below are the general methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.[2]
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Gently swirl or sonicate the vial to ensure the sample is fully dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
Referencing: Use the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Referencing: Use the solvent peak as an internal reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound by accurately weighing a small amount and dissolving it in a suitable UV-transparent solvent (e.g., DMSO, acetonitrile, or ethanol).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically with an absorbance maximum between 0.1 and 1.0).
Data Acquisition:
-
Fill two quartz cuvettes with the pure solvent to be used as the reference.
-
Place the reference cuvettes in both the sample and reference holders and run a baseline correction.
-
Replace the reference cuvette in the sample path with the cuvette containing the sample solution.
-
Run the scan to obtain the absorption spectrum, plotting absorbance as a function of wavelength.[3]
Visualizations
The following diagrams illustrate the structural relationships of the compared compounds and a typical workflow for their spectroscopic characterization.
Caption: Structural relationship of 9-phenylcarbazole and its derivatives.
Caption: Workflow for spectroscopic characterization of carbazole derivatives.
References
Safety Operating Guide
Safe Disposal of (9-Phenyl-9H-carbazol-2-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (9-Phenyl-9H-carbazol-2-yl)boronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. Due to its chemical properties and potential hazards associated with its constituent parts—a carbazole derivative and a boronic acid—this compound requires management as hazardous waste. This guide provides a procedural, step-by-step plan for its safe handling and disposal.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to recognize the potential hazards. Carbazole derivatives are often suspected carcinogens and may pose risks of genetic defects, while also being harmful to aquatic life with long-lasting effects.[1][2][3] Boronic acids are known to cause skin and eye irritation.[4] Therefore, all handling of this compound and its waste must be conducted within a certified chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step-by-Step Disposal Protocol
The following protocol outlines the safe segregation, containerization, and disposal of this compound waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash.[4]
-
Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, weighing paper, gloves), and solutions containing this compound must be treated as hazardous waste.[1]
-
Avoid Mixing: This waste stream must be kept separate from other chemical waste to prevent dangerous reactions. Specifically, do not mix with strong acids, bases, or oxidizing agents like bleach.[4][5]
-
-
Waste Containerization:
-
Solid Waste: Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable option. The container must be kept closed except when adding waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealable, and clearly labeled container designated for liquid hazardous waste.[4]
-
-
Storage and Disposal:
-
Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Professional Disposal: The recommended method of disposal is through a licensed professional waste disposal service.[6] The most appropriate technique is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, prevent the further spread of the spill.
-
Cleanup:
-
For small solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust creation.[1]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, and then place the absorbent material into the hazardous waste container.[1]
-
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[1]
Decontamination of Empty Containers
Empty containers of this compound must be decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste.[4] Depending on institutional guidelines, subsequent rinses may also need to be collected.
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[4]
Data Presentation
| Hazard Classification | Description | Source |
| Carcinogenicity | Suspected of causing cancer. | [1] |
| Mutagenicity | Suspected of causing genetic defects. | [1] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life. | [1][2] |
| Irritant | May cause skin, eye, and respiratory irritation. | [4] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste and information derived from safety data sheets for structurally similar compounds.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (9-Phenyl-9H-carbazol-2-yl)boronic acid
For Immediate Implementation: This document outlines the essential personal protective equipment (PPE) and safety procedures for researchers, scientists, and drug development professionals handling (9-Phenyl-9H-carbazol-2-yl)boronic acid. Adherence to these guidelines is critical to ensure personal safety and prevent exposure to a substance with potential hazards.
This compound is a chemical compound that requires careful handling due to its potential health risks. While specific toxicological properties for this exact isomer may not be extensively documented, information on closely related compounds such as 9-Phenyl-9H-carbazole-3-boronic acid, general boronic acids, and carbazole derivatives indicates a need for caution. Hazards include potential skin, eye, and respiratory tract irritation.[1][2] Some carbazole derivatives have been identified as potential carcinogens, warranting a high degree of protection to minimize any possible long-term health effects.[3][4]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent all routes of exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][5] | Protects eyes from dust particles and potential chemical splashes.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][5] | Prevents skin contact. Gloves should be inspected before use and replaced immediately if contaminated.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[5] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles.[5][6] | Minimizes the risk of respiratory tract irritation.[7] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to a clear operational protocol is crucial for safe handling.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Dispose of all contaminated waste, including PPE, as hazardous waste in accordance with institutional and local regulations.[1]
-
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if eye irritation persists.[2]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[2]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 854952-58-2 Name: 9-Phenyl-9H-carbazole-3-boronic acid9-Phenylcarbazole-3-boronic Acid [xixisys.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
